4-(2,4-Dinitroanilino)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dinitroanilino)phenol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20/h1-7,13,16H | |
| Source | PubChem | |
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InChI Key |
BCPQALWAROJVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |
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Molecular Formula |
C12H9N3O5 | |
| Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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DSSTOX Substance ID |
DTXSID4025161 | |
| Record name | 4-(2,4-Dinitroanilino)phenol | |
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Molecular Weight |
275.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown solid. (NTP, 1992) | |
| Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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CAS No. |
119-15-3, 61902-31-6 | |
| Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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| Record name | Disperse Yellow 1 | |
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| Record name | 4-(2,4-Dinitroanilino)phenol | |
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| Record name | 4-(2,4-Dinitroanilino)phenol | |
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| Record name | 4-(2,4-Dinitroanilino)phenol | |
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| Record name | Phenol, 4-[(2,4-dinitrophenyl)amino]- | |
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| Record name | 4-(2,4-Dinitroanilino)phenol | |
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| Record name | Leuco polysulfided 4-[(2,4-dinitrophenyl)amino]phenol | |
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| Record name | 4-(2,4-dinitroanilino)phenol | |
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Melting Point |
376 °F (decomposes) (NTP, 1992) | |
| Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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| URL | https://cameochemicals.noaa.gov/chemical/20269 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(2,4-Dinitroanilino)phenol: Core Properties and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 4-(2,4-Dinitroanilino)phenol. It details experimental protocols for its synthesis and the determination of its acidity constant (pKa). Furthermore, this guide explores the compound's potential biological activities, drawing parallels with structurally related molecules such as dinitroanilines and diphenylamines. Plausible mechanisms of action, including microtubule disruption and enzyme inhibition, are discussed, and relevant experimental workflows and signaling pathway diagrams are provided to facilitate further research and drug development efforts.
Core Physicochemical Properties
This compound is a reddish-brown solid organic compound.[1] Its core properties are summarized in the tables below, providing a foundational dataset for researchers.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃O₅ | [2][3] |
| Molecular Weight | 275.22 g/mol | [1][2] |
| Appearance | Reddish-brown solid | [1][2] |
| Melting Point | 191 °C (decomposes) | [3] |
| Solubility | Insoluble in water; slightly soluble in Chloroform and DMSO | [3][4] |
| Predicted pKa | 10.20 ± 0.26 | [3] |
Table 2: Spectral Data
| Spectral Data Type | Key Features | Source |
| GC-MS | Molecular Ion Peak (m/z): 275 | [2] |
| MS-MS | Precursor m/z: 276.0615 ([M+H]⁺); Top Peak m/z: 259 | [2] |
Synthesis and Characterization: Experimental Protocols
The synthesis of this compound is most readily achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This method involves the reaction of a nucleophile with an aryl halide that is activated by electron-withdrawing groups, such as nitro groups.[5]
Synthesis via Nucleophilic Aromatic Substitution
This protocol details the synthesis of this compound from 4-aminophenol (B1666318) and 1-chloro-2,4-dinitrobenzene (B32670).
Materials:
-
4-Aminophenol
-
1-Chloro-2,4-dinitrobenzene
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-aminophenol in ethanol.
-
Add 1.1 equivalents of sodium bicarbonate to the solution to act as a base.
-
Slowly add a solution of 1.05 equivalents of 1-chloro-2,4-dinitrobenzene in ethanol to the flask with continuous stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold distilled water to precipitate the crude product.
-
Collect the reddish-brown precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold distilled water to remove any inorganic impurities.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven.
-
Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Spectrophotometric Determination of pKa
The acidity of the phenolic hydroxyl group can be quantified by determining its pKa value. A common method for this is spectrophotometric titration, which relies on the different UV-Vis absorption spectra of the protonated and deprotonated forms of the molecule.[6]
Materials:
-
Purified this compound
-
A series of buffer solutions with known pH values (e.g., from pH 8 to 12)
-
Hydrochloric acid (HCl) solution (for acidic reference)
-
Sodium hydroxide (B78521) (NaOH) solution (for basic reference)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of ethanol and water).
-
Prepare a series of solutions with the same concentration of the compound in different buffer solutions of known pH.
-
Prepare two reference solutions: one in a strongly acidic medium (e.g., 0.1 M HCl) to ensure the compound is fully protonated, and one in a strongly basic medium (e.g., 0.1 M NaOH) to ensure it is fully deprotonated.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated species.
-
Measure the absorbance of all buffered solutions at the λmax of the deprotonated species.
-
Calculate the ratio of the concentrations of the deprotonated ([A⁻]) to the protonated ([HA]) form in each buffer using the following equation: [A⁻]/[HA] = (A - AHA) / (AA⁻ - A) where A is the absorbance of the buffered solution, AHA is the absorbance of the acidic solution, and AA⁻ is the absorbance of the basic solution.
-
Plot the measured pH of the buffer solutions against log([A⁻]/[HA]).
-
The pKa is the pH at which log([A⁻]/[HA]) = 0 (i.e., the y-intercept of the plot).
Potential Biological Activities and Signaling Pathways
While direct biological studies on this compound are limited, its structural similarity to dinitroanilines and diphenylamines provides a basis for predicting its potential biological activities.
Herbicidal Activity and Microtubule Disruption
Dinitroaniline herbicides are known to exert their phytotoxic effects by disrupting microtubule polymerization.[1][6] They bind to tubulin, the protein subunit of microtubules, preventing the formation of the mitotic spindle and thus inhibiting cell division in plants.[5][7] Given the presence of the dinitroaniline moiety, it is plausible that this compound could exhibit similar herbicidal properties by interfering with microtubule dynamics.
Enzyme Inhibition
Diphenylamine (B1679370) derivatives have been investigated as inhibitors of various enzymes, including kinases and phosphatases.[8] For instance, certain diphenylamine and diphenylether derivatives have been shown to inhibit cyclin-dependent kinase 8 (CDK8), promoting osteoblast differentiation.[8][9] The structural backbone of this compound, being a diphenylamine derivative, suggests it could potentially act as an inhibitor for certain kinases or phosphatases. Further screening assays are required to explore this possibility.
Antimicrobial and Antifungal Activity
Phenolic compounds, in general, are known to possess antimicrobial and antifungal properties.[10] The antimicrobial activity of diphenylamine derivatives has also been reported.[10] Therefore, this compound may exhibit inhibitory effects against various microbial and fungal strains.
Cytotoxicity
The related compound, 2,4-dinitrophenol (B41442) (DNP), is a well-known uncoupler of oxidative phosphorylation, leading to cytotoxicity.[5] Studies have shown that DNP can enhance the cytotoxic effects of chemotherapeutic agents in certain cancer cell lines.[5][8][11][12] While this compound is structurally different, the presence of the dinitrophenyl group warrants investigation into its potential cytotoxic effects on various cell lines.
Proposed Experimental Protocols for Biological Evaluation
To elucidate the biological activities of this compound, the following experimental protocols are proposed.
In Vitro Kinase/Phosphatase Inhibition Assay
Objective: To determine if this compound inhibits the activity of specific kinases or phosphatases.
General Protocol (Adaptable for specific enzymes):
-
Prepare a stock solution of this compound in DMSO.
-
In a microplate, add the purified kinase or phosphatase enzyme, a suitable substrate (e.g., a specific peptide for a kinase or p-nitrophenyl phosphate (B84403) (pNPP) for a phosphatase), and varying concentrations of the test compound.
-
Initiate the reaction by adding ATP (for kinases) or by incubating at the optimal temperature for the enzyme.
-
After a defined incubation period, stop the reaction.
-
Quantify the product formation. For kinase assays, this could involve measuring the amount of phosphorylated substrate using methods like radioactive labeling or specific antibodies. For phosphatase assays using pNPP, the production of p-nitrophenol can be measured colorimetrically at 405 nm.
-
Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC₅₀ value.
Cell-Based Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on a given cell line.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion
This technical guide has consolidated the available information on the basic properties of this compound and proposed avenues for further investigation into its synthesis and biological activities. The structural similarities to known bioactive compounds, particularly dinitroaniline herbicides and diphenylamine-based enzyme inhibitors, suggest that this compound holds potential for applications in agrochemicals or as a scaffold for drug discovery. The provided experimental protocols offer a starting point for researchers to systematically explore the synthesis, characterization, and biological evaluation of this compound, paving the way for a deeper understanding of its properties and potential applications.
References
- 1. scilit.com [scilit.com]
- 2. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C12H9N3O5 | CID 3858081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Differential ability of 2,4-dinitrophenol to modulate etoposide cytotoxicity in mammalian tumor cell lines associated with inhibition of macromolecular synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Differential ability of 2,4-dinitrophenol to modulate etoposide c...: Ingenta Connect [ingentaconnect.com]
- 12. 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line [aaem.pl]
4-(2,4-Dinitroanilino)phenol IUPAC name and CAS number
This technical guide provides a comprehensive overview of 4-(2,4-Dinitroanilino)phenol, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, synthesis, and available information regarding its biological context.
IUPAC Name: this compound[1]
CAS Number: 119-15-3[1]
Chemical and Physical Properties
This compound, also known by its common synonym Disperse Yellow 1, is a reddish-brown solid.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃O₅ | [1] |
| Molecular Weight | 275.22 g/mol | [1] |
| Melting Point | 191 °C (decomposes) | |
| Boiling Point | 418.17°C (estimated) | |
| Density | 1.3877 g/cm³ (estimated) | |
| Water Solubility | 2.477 mg/L at 25 °C | |
| Solubility | Very slightly soluble in Chloroform, slightly soluble in DMSO. | |
| pKa | 10.20 ± 0.26 (Predicted) |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is through the condensation of 4-Aminophenol and 1-Chloro-2,4-dinitrobenzene.[2]
The following diagram illustrates the condensation reaction for the synthesis of this compound.
Caption: Synthesis of this compound.
Reactants:
-
Technical 2,4-dinitrochlorobenzene (0.25 mole)
-
Ammonium (B1175870) acetate (B1210297) (0.23 mole)
-
Ethanol
-
Water
Procedure:
-
A mixture of 50 g (0.25 mole) of technical 2,4-dinitrochlorobenzene and 18 g (0.23 mole) of ammonium acetate is placed in a wide-mouthed 250-cc flask fitted with a reflux condenser and a wide inlet tube. The flask is half-immersed in an oil bath.[3]
-
Ammonia gas is introduced through a bubble counter containing a concentrated potassium hydroxide (B78521) solution.[3]
-
The oil bath is heated to and maintained at 170°C for six hours while ammonia gas is passed through the mixture.[3]
-
After cooling, the solidified mixture is broken up and mixed with 100 cc of water. The mixture is then heated to boiling and filtered while hot.[3]
-
The residue is dissolved in 500 cc of boiling alcohol, and water is added until the solution becomes turbid. The solution is reheated until the turbidity disappears and then allowed to cool.[3]
-
After standing overnight, the crystals of 2,4-dinitroaniline (B165453) are filtered and dried. The reported yield is 31–35 g (68–76% of the theoretical amount).[3]
-
For further purification, the product can be recrystallized from an alcohol-water mixture.[3]
Biological Activity and Toxicological Context
Detailed studies on the specific biological activity, mechanism of action, and associated signaling pathways of this compound in the context of drug development are limited in publicly available scientific literature. However, an understanding of its chemical class provides a broader context for its potential biological effects.
As "Disperse Yellow 1," this compound belongs to the category of disperse dyes. Some disperse dyes are known to be potential allergens and can cause contact sensitization.[4][5] Furthermore, the discharge of such dyes into the environment is a concern due to their potential ecotoxicity.[6][7][8]
The dinitroaniline moiety is also found in a class of herbicides. These dinitroaniline-based herbicides are known to exert their biological effect by inhibiting microtubule formation, which is crucial for cell division.[9][10][11][12] This mechanism disrupts root and shoot growth in susceptible plants.[10][13] While this provides a known mechanism for the dinitroaniline chemical class, it is important to note that the specific biological activity of this compound has not been extensively characterized. Symptoms of exposure to similar compounds may include irritation of the skin, eyes, and mucous membranes.[1][14]
Conclusion
This compound is a well-characterized compound in terms of its chemical identity and basic physical properties, primarily known for its use as a disperse dye. While its synthesis is established, there is a notable lack of in-depth research into its specific biological mechanisms of action and potential applications in drug development. The biological activity of its broader chemical classes—disperse dyes and dinitroanilines—suggests potential for allergenicity and microtubule disruption, respectively. Further research is required to elucidate the specific pharmacological and toxicological profile of this compound for any potential therapeutic applications.
References
- 1. This compound | C12H9N3O5 | CID 3858081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 119-15-3 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scialert.net [scialert.net]
- 5. 182.160.97.198:8080 [182.160.97.198:8080]
- 6. researchgate.net [researchgate.net]
- 7. Disperse Dye Ecotoxicity → Area → Sustainability [pollution.sustainability-directory.com]
- 8. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
- 9. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 10. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 12. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-(2,4-Dinitroanilino)phenol | C12H9N3O5 | CID 3100915 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-(2,4-Dinitroanilino)phenol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and putative biological mechanism of 4-(2,4-Dinitroanilino)phenol. This information is intended to support research and development activities involving this compound.
Core Compound Data
This compound, also known as C.I. Disperse Yellow 1, is an aromatic compound characterized by the presence of a dinitrophenyl group attached to a p-aminophenol moiety. Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₉N₃O₅ |
| Molecular Weight | 275.22 g/mol |
| Appearance | Reddish-brown solid |
| Melting Point | 191 °C (decomposes) |
| Solubility | Less than 1 mg/mL in water at 70 °F |
| CAS Number | 119-15-3 |
Experimental Protocols
Synthesis Protocol: Ullmann Condensation (Goldberg Reaction)
A plausible and established method for the synthesis of this compound is the Ullmann condensation, specifically a Goldberg reaction, which involves the copper-catalyzed coupling of an aryl halide with an amine.[1][2] In this case, 2,4-dinitrochlorobenzene would react with 4-aminophenol (B1666318).
Reaction:
-
2,4-Dinitrochlorobenzene + 4-Aminophenol → this compound + HCl
General Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-aminophenol in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), and a ligand, like phenanthroline, to the mixture.[1] A base, such as potassium carbonate (K₂CO₃), is also added to neutralize the hydrochloric acid byproduct.
-
Addition of Aryl Halide: Slowly add 2,4-dinitrochlorobenzene to the reaction mixture. The electron-withdrawing nitro groups on this reactant make it highly reactive in this type of nucleophilic aromatic substitution.
-
Reaction Conditions: Heat the mixture to a high temperature, typically in the range of 150-210°C, and maintain it under an inert atmosphere (e.g., nitrogen or argon) for several hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC-UV)
The purity and concentration of this compound can be determined using reverse-phase high-performance liquid chromatography with ultraviolet (UV) detection. This method is adaptable from established protocols for the analysis of dinitroaniline isomers.[3]
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent, such as acetonitrile (B52724) or methanol. Prepare a series of dilutions from the stock solution to create calibration standards.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Agilent TC-C18, 5 µm particle size) is suitable for the separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) can be used.[3] The exact ratio may need to be optimized for best peak shape and retention time.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 30°C, to ensure reproducible retention times.[3]
-
Injection Volume: Inject a fixed volume of the sample and standards (e.g., 10-20 µL).
-
-
Detection:
-
Detector: Use a UV-Vis diode array detector (DAD).
-
Wavelength: Monitor the absorbance at a wavelength where the compound has a strong absorbance, which for dinitroanilines is typically in the UV range (e.g., 225 nm).[3] A full UV spectrum can be recorded to determine the optimal wavelength.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
-
Putative Biological Signaling Pathway: Uncoupling of Oxidative Phosphorylation
Due to its structural similarity to 2,4-dinitrophenol (B41442) (DNP), a well-known metabolic poison, it is highly probable that this compound acts as an uncoupler of oxidative phosphorylation in mitochondria.[4][5][6][7] This mechanism disrupts the synthesis of ATP, the primary energy currency of the cell.
Mechanism of Action:
-
Proton Gradient: During normal cellular respiration, the electron transport chain pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient.
-
ATP Synthesis: The energy stored in this proton gradient is used by ATP synthase to produce ATP from ADP and inorganic phosphate (B84403) as protons flow back into the matrix.
-
Uncoupling: this compound, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. It then diffuses back into the matrix, where it releases the proton.
-
Energy Dissipation: This process creates a "proton leak," dissipating the proton gradient. The energy that would have been used for ATP synthesis is instead released as heat.[4][6] This leads to an increase in metabolic rate and can cause hyperthermia.[5][8]
Figure 1: Proposed mechanism of this compound as an uncoupler of oxidative phosphorylation.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the synthesis, purification, and analysis of this compound.
Figure 2: General experimental workflow for this compound.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann_condensation [chemeurope.com]
- 3. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
An In-Depth Technical Guide to the Solubility of 4-(2,4-Dinitroanilino)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-(2,4-Dinitroanilino)phenol, a compound of interest in various chemical and industrial applications, including as the dye Disperse Yellow 1. This document details the available solubility data, outlines experimental protocols for its determination, and presents logical workflows for its synthesis and solubility assessment.
Core Topic: Solubility Profile of this compound
This compound is a nitroaromatic compound characterized by its generally low solubility in aqueous solutions and varying degrees of solubility in organic solvents. As a disperse dye, its application fundamentally relies on its ability to be finely dispersed in a medium, rather than fully dissolved. Understanding its solubility is crucial for its application, formulation, and in assessing its environmental fate and toxicological profile.
Quantitative and Qualitative Solubility Data
Quantitative solubility data for this compound in a wide range of solvents is not extensively available in published literature. The following table summarizes the available qualitative and semi-quantitative data.
| Solvent | Formula | Type | Solubility | Temperature | Citation(s) |
| Water | H₂O | Polar Protic | < 1 mg/mL | 21.1 °C (70 °F) | [1][2] |
| Water | H₂O | Polar Protic | Insoluble | Not Specified | [3] |
| Ethanol | C₂H₅OH | Polar Protic | Slightly Soluble | Not Specified | [3] |
| Chloroform | CHCl₃ | Polar Aprotic | Very Slightly Soluble | Not Specified | [4] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Slightly Soluble | Not Specified | [4] |
Experimental Protocols for Solubility Determination
Precise determination of the solubility of this compound can be achieved through several established laboratory methods. The choice of method depends on the required accuracy, the solvent being tested, and the available equipment.
Gravimetric Method
This classic method directly measures the mass of the solute dissolved in a known mass or volume of solvent.
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended.
-
Separation: The saturated solution is carefully filtered to remove any undissolved solid. The filtration apparatus should be maintained at the same temperature to prevent precipitation.
-
Solvent Evaporation: A precisely measured aliquot of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per volume or mass of the solvent.
UV-Vis Spectrophotometry
This method is suitable for compounds that absorb light in the UV-Vis spectrum and is particularly useful for determining the solubility of colored compounds like this compound.
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound in the solvent of interest is prepared, and its UV-Vis spectrum is recorded to determine the λmax.
-
Calibration Curve: A series of standard solutions of known concentrations of this compound in the same solvent are prepared. The absorbance of each standard at the λmax is measured to construct a calibration curve (Absorbance vs. Concentration).
-
Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Analysis: After filtration, a sample of the clear saturated solution is diluted with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Concentration Determination: The absorbance of the diluted sample is measured at the λmax, and its concentration is determined using the calibration curve. The solubility is then calculated by taking the dilution factor into account.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate method for determining solubility, especially in complex mixtures or for compounds with low solubility.
Methodology:
-
Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, and detector wavelength for this compound.
-
Calibration: A series of standard solutions of known concentrations are injected into the HPLC system to establish a calibration curve based on peak area or height versus concentration.
-
Saturated Solution Preparation: A saturated solution is prepared and equilibrated as previously described.
-
Sample Analysis: The saturated solution is filtered through a syringe filter (e.g., 0.22 µm) compatible with the solvent. The filtrate is then appropriately diluted and injected into the HPLC system.
-
Quantification: The concentration of this compound in the saturated solution is determined from the calibration curve, and the solubility is calculated.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the synthesis pathway for this compound.
References
4-(2,4-Dinitroanilino)phenol melting point and decomposition temperature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting point and decomposition temperature of 4-(2,4-Dinitroanilino)phenol (CAS No: 119-15-3), a compound of interest in various chemical and pharmaceutical research fields. This document outlines its key thermal characteristics, methodologies for their determination, and relevant safety information.
Core Thermal Properties
This compound is a reddish-brown solid.[1] Its thermal behavior is a critical parameter for handling, storage, and application. The compound exhibits a melting point at which it also begins to decompose.
Data Summary
The reported melting point for this compound varies slightly across different sources, which is common for chemical compounds. The available data indicates that the substance decomposes upon melting.
| Thermal Property | Value | Source |
| Melting Point | 191 °C (with decomposition) | ChemicalBook[2] |
| Melting Point | 194 °C | stenutz.com[3] |
| Decomposition | Occurs at melting point | [2] |
Note on Decomposition: The designation "dec." indicates that the compound decomposes at its melting point.[2] Aromatic nitro compounds, particularly those with multiple nitro groups like this compound, can be thermally sensitive and may decompose explosively upon heating.[1][4][5]
Experimental Protocols for Thermal Analysis
While specific experimental parameters for the cited melting points are not available in the referenced literature, the determination of melting and decomposition temperatures for compounds like this compound is typically performed using standard thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
General Methodology: Differential Scanning Calorimetry (DSC)
DSC is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Principle: The sample and a reference pan are heated at a constant rate. An endothermic event, such as melting, results in a heat flow to the sample to maintain the same temperature as the reference. An exothermic event, like decomposition, results in heat flow from the sample.
-
Sample Preparation: A small, precisely weighed amount of the this compound sample (typically 1-5 mg) is placed into an aluminum or copper sample pan, which is then hermetically sealed.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Heating Program: A typical program involves heating the sample at a linear rate, commonly 10 °C/min, over a temperature range that encompasses the expected melting and decomposition events.
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram. The decomposition is often observed as an overlapping or immediately following exothermic event.
General Methodology: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
-
Principle: A sample is heated in a controlled environment, and its mass is continuously monitored. Mass loss indicates decomposition or volatilization.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan (often platinum or alumina).
-
Instrument Setup: The TGA furnace is purged with an inert gas.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) through its decomposition range.
-
Data Analysis: The decomposition temperature is typically reported as the onset temperature of mass loss, which is calculated from the intersection of the baseline and the tangent of the mass loss curve.
Visualized Workflow
The following diagram illustrates a generalized workflow for determining the thermal properties of a chemical compound using DSC and TGA.
Caption: Generalized workflow for thermal analysis using DSC/TGA.
Safety and Reactivity Profile
This compound is classified as an organonitrate/phenol.[1][4] Compounds in this class, particularly those with multiple nitro groups, present specific hazards:
-
Explosive Potential: Aromatic nitro compounds can decompose explosively when heated or subjected to shock or friction.[4][5] The presence of multiple nitro groups increases this tendency.[1][4]
-
Reactivity: These compounds can react vigorously with reducing agents.[1][4] They may also explode in the presence of a base like sodium hydroxide.[1][4]
Due to these properties, appropriate safety precautions, including the use of personal protective equipment and conducting thermal analysis on small quantities in a controlled environment, are imperative.
References
- 1. This compound | C12H9N3O5 | CID 3858081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 119-15-3 [m.chemicalbook.com]
- 3. p-(2,4-dinitroaniline)phenol [stenutz.eu]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | CAMEO Chemicals | NOAA [m.cameochemicals.noaa.gov]
Spectroscopic Profile of 4-(2,4-Dinitroanilino)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 4-(2,4-Dinitroanilino)phenol, a reddish-brown solid with applications as a dye and chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this molecule in a research and development setting.
Spectral Data Summary
The spectral data for this compound is summarized in the following tables. This information is crucial for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra were not publicly available in detail, the expected chemical shifts are presented based on the known effects of the substituent groups on the aromatic rings.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 6.8 - 7.2 | Doublet | 8.0 - 9.0 |
| H-3', H-5' | 7.0 - 7.4 | Doublet | 8.0 - 9.0 |
| H-3 | 8.8 - 9.2 | Doublet | ~2.5 |
| H-5 | 8.1 - 8.5 | Doublet of Doublets | ~9.0, ~2.5 |
| H-6 | 7.0 - 7.4 | Doublet | ~9.0 |
| -OH | 9.0 - 10.0 | Broad Singlet | N/A |
| -NH- | 9.5 - 10.5 | Broad Singlet | N/A |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1' (C-OH) | 150 - 158 |
| C-2', C-6' | 115 - 120 |
| C-3', C-5' | 125 - 130 |
| C-4' (C-N) | 135 - 142 |
| C-1 (C-N) | 145 - 150 |
| C-2 (C-NO₂) | 138 - 145 |
| C-3 | 118 - 123 |
| C-4 (C-NO₂) | 133 - 138 |
| C-5 | 128 - 133 |
| C-6 | 120 - 125 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The data presented below is consistent with spectra obtained using the KBr-Pellet technique.[1]
Table 3: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300 - 3500 | O-H (Phenol) | Stretching |
| 3250 - 3400 | N-H (Amine) | Stretching |
| 1580 - 1620 | C=C (Aromatic) | Stretching |
| 1500 - 1550 | N-O (Nitro) | Asymmetric Stretching |
| 1330 - 1370 | N-O (Nitro) | Symmetric Stretching |
| 1200 - 1300 | C-O (Phenol) | Stretching |
| 1100 - 1200 | C-N (Amine) | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems like this compound.
Table 4: UV-Vis Spectral Data for this compound
| λmax (nm) | Solvent | Electronic Transition |
| ~260 | Methanol (B129727)/Ethanol | π → π |
| ~350-400 | Methanol/Ethanol | n → π / Intramolecular Charge Transfer |
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectral data presented above.
NMR Spectroscopy
Sample Preparation:
-
A 5-10 mg sample of this compound is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (signal-to-noise dependent).
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).
IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Approximately 1-2 mg of dry this compound is placed in an agate mortar.
-
Around 100-200 mg of spectroscopic grade potassium bromide (KBr) powder is added to the mortar.
-
The mixture is thoroughly ground to a fine, homogeneous powder.
-
A portion of the powder is transferred to a pellet die.
-
The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) to form a thin, transparent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Measurement Mode: Transmission.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.
UV-Vis Spectroscopy
Sample Preparation:
-
A stock solution of this compound is prepared by dissolving a known mass of the compound in a suitable UV-grade solvent (e.g., methanol or ethanol) in a volumetric flask.
-
A series of dilutions are prepared from the stock solution to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 - 1.0).
Instrumentation and Data Acquisition:
-
Spectrometer: A double-beam UV-Vis spectrophotometer.
-
Scan Range: 200 - 800 nm.
-
Cuvette: 1 cm path length quartz cuvettes are used.
-
Blank: The pure solvent is used as a blank to zero the absorbance.
-
Measurement: The absorbance spectrum of each diluted sample is recorded. The wavelength of maximum absorbance (λmax) is determined.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 4-(2,4-Dinitroanilino)phenol: Discovery, History, and Scientific Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of 4-(2,4-Dinitroanilino)phenol, a synthetic organic compound known historically for its application as a disperse dye. This document delves into its discovery and historical context, detailing its physicochemical properties through structured data presentation. A plausible experimental protocol for its synthesis, based on established chemical reactions, is provided. While specific biological data for this compound is limited in current literature, this guide explores the well-documented biological activities of the structurally related compound, 2,4-dinitrophenol (B41442) (DNP), to offer insights into potential areas of investigation. This includes a discussion of DNP's mechanism of action as a mitochondrial uncoupler and its cytotoxic effects, which may inform future research into the pharmacological potential of this compound.
Introduction
This compound, also known by its dye designation C.I. Disperse Yellow 1, is an aromatic compound characterized by a phenol (B47542) group and a 2,4-dinitroaniline (B165453) moiety linked by an amine bridge.[1] Historically, its primary application has been in the textile industry as a dye.[1] While the precise date and discoverer of its initial synthesis are not well-documented in readily available literature, its creation can be situated within the broader context of the development of synthetic dyes in the late 19th and early 20th centuries. The synthesis of such diarylamines was made possible by advances in aromatic chemistry, particularly through reactions enabling the formation of carbon-nitrogen bonds between aromatic rings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N₃O₅ | [1] |
| Molecular Weight | 275.22 g/mol | [1] |
| Appearance | Reddish-brown solid | [1] |
| Melting Point | 191 °C (decomposes) | [1] |
| Solubility | Insoluble in water | [1] |
| CAS Number | 119-15-3 | [1] |
Synthesis and Experimental Protocols
The most probable historical and laboratory-scale synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation or a related variant. This reaction involves the coupling of p-aminophenol with 2,4-dinitrochlorobenzene. The electron-withdrawing nitro groups on the 2,4-dinitrochlorobenzene ring activate the chlorine atom for nucleophilic displacement by the amino group of p-aminophenol.
Proposed Experimental Protocol for Ullmann Condensation Synthesis
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
p-Aminophenol
-
2,4-Dinitrochlorobenzene
-
Anhydrous potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Distilled water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine p-aminophenol (1.0 eq), 2,4-dinitrochlorobenzene (1.0 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere and maintain vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold distilled water.
-
Precipitation and Filtration: Acidify the aqueous mixture with 1 M HCl to precipitate the product. Collect the crude product by vacuum filtration and wash with distilled water.
-
Purification: Neutralize the crude product by washing with a saturated sodium bicarbonate solution, followed by distilled water. Recrystallize the solid from an appropriate solvent system, such as ethanol/water, to obtain the purified this compound.
-
Characterization: Dry the purified product under vacuum and characterize by melting point determination, and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Biological Activity and Potential for Drug Development
Currently, there is a significant lack of published research on the specific biological activities of this compound. However, the biological effects of its parent compound, 2,4-dinitrophenol (DNP), are well-documented and provide a foundation for hypothesizing the potential biological profile of its derivatives.
The Precedent of 2,4-Dinitrophenol (DNP)
DNP is a known mitochondrial uncoupler. It disrupts the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis. This uncoupling of oxidative phosphorylation leads to an increase in metabolic rate and heat production. Historically, DNP was used as a weight-loss drug in the 1930s but was later banned due to severe toxicity, including fatal hyperthermia.
Recent studies have revisited DNP and its derivatives for therapeutic applications at sub-toxic doses. For instance, DNP has been shown to enhance the cytotoxic effects of chemotherapeutic agents like cisplatin (B142131) and etoposide (B1684455) in prostate cancer cell lines. This effect is thought to be related to the disruption of the cellular redox balance and a reduced capacity for DNA repair in cancer cells.
Hypothetical Signaling Pathway
Based on the known mechanism of DNP, a hypothetical signaling pathway for this compound could involve the disruption of mitochondrial function, leading to downstream cellular effects. It is plausible that the addition of the p-aminophenol group could modulate the compound's ability to enter cells and interact with mitochondria, potentially altering its potency and toxicity profile compared to DNP.
Future Directions and Conclusion
This compound remains a compound with a history rooted in industrial chemistry rather than pharmacology. However, the well-established and potent biological activity of its core structure, 2,4-dinitrophenol, suggests that this and other derivatives may warrant further investigation. Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a standardized, high-yield synthesis protocol and thoroughly characterizing the compound using modern analytical techniques.
-
In Vitro Biological Screening: Conducting a broad range of in vitro assays to assess its cytotoxicity against various cell lines (both cancerous and non-cancerous), its potential as a mitochondrial uncoupler, and its effects on key cellular signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related derivatives to understand how modifications to the phenol and dinitroaniline rings affect biological activity and toxicity.
References
The Enigmatic Profile of 4-(2,4-Dinitroanilino)phenol: A Review of Available Data
For Immediate Release
[City, State] – An in-depth review of scientific literature and chemical databases reveals a significant gap in the understanding of the potential mechanism of action of the organic compound 4-(2,4-Dinitroanilino)phenol. Despite its well-defined chemical structure, comprehensive biological data, including its molecular targets, effects on signaling pathways, and quantitative measures of activity, remain largely uncharacterized. This lack of information precludes the development of a detailed technical guide on its core mechanism of action as requested by the scientific community.
This compound, a compound belonging to the dinitroaniline and phenol (B47542) classes, is structurally related to the well-known metabolic poison 2,4-Dinitrophenol (DNP). DNP is a potent uncoupler of oxidative phosphorylation, a process essential for cellular energy production. This activity of DNP has been extensively studied. However, it is crucial to emphasize that while structural similarities may suggest a potential for similar biological activity, direct evidence for this compound acting as a mitochondrial uncoupler is not available in the current body of scientific literature.
Initial investigations into the properties of this compound have primarily focused on its chemical synthesis, physical properties, and safety profile. It is identified as a reddish-brown solid and has been noted for its use as a dye in biological research, which suggests it possesses chromophoric properties. However, this application does not provide insight into a specific pharmacological or physiological mechanism of action.
A thorough search of prominent scientific databases for quantitative biological data, such as IC50 or EC50 values, which are critical for understanding a compound's potency and efficacy, yielded no specific results for this compound. Similarly, there is a notable absence of published studies detailing its effects on specific signaling pathways, enzyme inhibition, or receptor binding.
Consequently, the creation of a comprehensive technical guide that includes detailed experimental protocols and visualizations of signaling pathways is not feasible at this time. The core requirements for such a document, including quantitative data for comparative analysis and established experimental methodologies, are contingent on primary research that has not yet been published.
Future Directions
The absence of data on the biological activity of this compound presents an opportunity for future research. Key areas for investigation would include:
-
Screening for Biological Activity: Broad-based cellular and biochemical assays to identify any potential anticancer, antimicrobial, antioxidant, or other pharmacological activities.
-
Mitochondrial Function Assays: Direct investigation of its effects on mitochondrial respiration and ATP synthesis to determine if it shares the uncoupling properties of its structural analog, DNP.
-
Target Identification Studies: Employing techniques such as affinity chromatography or proteomic approaches to identify potential molecular binding partners.
-
In Silico Modeling: Computational studies to predict potential targets and mechanisms of action based on its chemical structure.
Until such studies are conducted and their results published, the potential mechanism of action of this compound will remain a matter of speculation. The scientific community is encouraged to undertake these investigations to elucidate the biological role of this compound and determine its potential for therapeutic or other applications.
A Technical Review of 4-(2,4-Dinitroanilino)phenol: Synthesis, Physicochemical Properties, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(2,4-Dinitroanilino)phenol, a synthetic compound also known as Disperse Yellow 1, has a documented history of use as a dye. While its chemical synthesis and basic physicochemical properties are established, a comprehensive review of its biological activities and mechanisms of action reveals a significant gap in the scientific literature. In contrast, the structurally related compound, 2,4-dinitrophenol (B41442) (DNP), has been extensively studied and is a well-known mitochondrial uncoupler with a significant toxicological profile. This technical guide provides a detailed summary of the available data for this compound, including its synthesis and physicochemical characteristics. Due to the scarcity of specific biological data, this review also presents an in-depth analysis of the known biological effects and signaling pathways of 2,4-dinitrophenol as a potential, albeit speculative, framework for understanding the possible bioactivity of this compound. Furthermore, the toxicological properties of disperse dyes are discussed to provide a broader context for the potential hazards associated with this class of compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and for designing experimental studies. The compound is a reddish-brown solid with limited solubility in water.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N₃O₅ | [1] |
| Molecular Weight | 275.22 g/mol | [1] |
| Appearance | Reddish-brown solid | [1] |
| Melting Point | 191 °C (decomposes) | |
| Solubility in Water | < 1 mg/mL at 70 °F | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Disperse Yellow 1, p-(2,4-Dinitroanilino)phenol, C.I. 11855 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 4-aminophenol (B1666318) and 1-chloro-2,4-dinitrobenzene (B32670).
Experimental Protocol:
-
Reaction Setup: A mixture of 4-aminophenol and 1-chloro-2,4-dinitrobenzene is prepared in a suitable solvent, such as ethanol (B145695) or a water-ethanol mixture.
-
Condensation: The reaction mixture is heated under reflux for several hours. The presence of a weak base, such as sodium bicarbonate, can be used to neutralize the hydrochloric acid formed during the reaction.
-
Isolation: After cooling, the product precipitates out of the solution.
-
Purification: The crude product is collected by filtration, washed with water and then with a small amount of cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Biological Activity and Potential Mechanisms of Action: Inferences from 2,4-Dinitrophenol (DNP)
Disclaimer: The following information pertains to 2,4-dinitrophenol (DNP) and is provided as a potential framework for understanding the possible biological activities of the structurally similar this compound. There is currently a lack of specific studies on the biological effects of this compound.
2,4-Dinitrophenol is a well-documented uncoupler of oxidative phosphorylation in mitochondria.[2] This action disrupts the normal process of ATP synthesis.
Mechanism of Action of 2,4-Dinitrophenol:
DNP is a lipophilic weak acid that can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. The protonated, neutral form of DNP then diffuses across the inner membrane into the proton-poor mitochondrial matrix. In the alkaline environment of the matrix, it deprotonates, releasing a proton and dissipating the proton gradient that is essential for ATP synthase to produce ATP. This uncoupling of electron transport from ATP synthesis leads to an increase in oxygen consumption and heat production.[2]
Toxicological Profile
This compound
Specific toxicological studies on this compound are limited. However, as a dinitrophenyl derivative, it should be handled with caution. Symptoms of exposure may include irritation of the skin, eyes, and mucous membranes.[1]
Toxicity of Disperse Dyes
This compound is classified as a disperse dye (Disperse Yellow 1). Some disperse dyes have been shown to have genotoxic, carcinogenic, and mutagenic effects.[3] For instance, commercial C.I. Disperse Red 1 has demonstrated in vivo genotoxicity.[3] While it is not appropriate to extrapolate these findings directly to this compound without specific studies, it highlights the potential for this class of compounds to pose health risks.
Toxicity of 2,4-Dinitrophenol (as a related compound)
The toxicity of 2,4-dinitrophenol is well-established. Acute exposure can lead to a rapid increase in metabolic rate, hyperthermia, sweating, and tachycardia, which can be fatal.[4] Chronic exposure has been associated with the formation of cataracts.[5] In animal studies, 2,4-dinitrophenol has demonstrated toxicity in newborn rats at lower doses than in young adult rats.[4]
Conclusion and Future Directions
This compound is a compound with well-defined chemical properties and a clear synthetic route. However, there is a pronounced lack of research into its specific biological activities and mechanisms of action. The extensive knowledge of the structurally related compound, 2,4-dinitrophenol, provides a hypothetical framework for potential mitochondrial uncoupling activity, but this remains to be experimentally verified. Given the known toxicities associated with both dinitrophenols and some disperse dyes, further investigation into the toxicology and pharmacology of this compound is warranted. Future research should focus on in vitro and in vivo studies to elucidate its specific cellular targets, signaling pathways, and overall toxicological profile to enable a comprehensive risk assessment and to explore any potential therapeutic applications.
References
- 1. This compound | C12H9N3O5 | CID 3858081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparative study of toxicity of 4-nitrophenol and 2,4-dinitrophenol in newborn and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
4-(2,4-Dinitroanilino)phenol: A Comprehensive Technical Guide to Safety, Hazards, and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, hazards, and handling protocols for 4-(2,4-Dinitroanilino)phenol. The information is intended for professionals in research and drug development who may work with this compound.
Chemical and Physical Properties
This compound is a reddish-brown solid.[1] Key quantitative data regarding its physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃O₅ | PubChem[1] |
| Molecular Weight | 275.22 g/mol | PubChem[1] |
| Melting Point | 191 °C (decomposes) | PubChem[1] |
| Solubility | Less than 1 mg/mL at 21 °C | PubChem[1] |
| Appearance | Reddish-brown solid | PubChem[1] |
Hazard Identification and Classification
This compound is classified as a flammable solid and an irritant.[1][2] The Globally Harmonized System (GHS) classifications are summarized in the following table.
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Flammable Solids | Category 1 | H228: Flammable solid |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Warning! This compound is a flammable solid and causes skin, eye, and respiratory tract irritation.[2][3] Ingestion may lead to methemoglobinemia, characterized by dizziness, drowsiness, headache, shortness of breath, cyanosis (bluish discoloration of skin), rapid heart rate, and chocolate-brown colored blood.[3]
Experimental Protocols
Synthesis via Ullmann Condensation
This protocol is a representative example based on the principles of the Ullmann condensation.[4][5][6]
Reaction:
Materials:
-
2,4-Dinitrochlorobenzene
-
p-Aminophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
A high-boiling point polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2,4-dinitrochlorobenzene, p-aminophenol, potassium carbonate, and a catalytic amount of copper(I) iodide.
-
Add the high-boiling point solvent to the flask.
-
Flush the system with an inert gas.
-
Heat the reaction mixture to a temperature typically ranging from 120 to 180 °C, with constant stirring. The optimal temperature should be determined empirically.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it with water to remove inorganic salts.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of higher purity.
Procedure:
-
Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol (B145695) or a mixture of ethanol and water is often a good starting point for polar organic compounds.[7][8]
-
Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should occur.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals thoroughly, for example, in a vacuum oven at a temperature below the compound's decomposition point.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) can be used for purity assessment.[9][10][11] Detection is typically performed using a UV-Vis detector at a wavelength where the compound exhibits strong absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification of the compound.[12][13][14] Derivatization may be necessary to improve the volatility and thermal stability of the analyte. The mass spectrum will provide information about the molecular weight and fragmentation pattern, which can be used to confirm the structure.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The chemical shifts, coupling constants, and integration of the signals in the NMR spectra can confirm the molecular structure of this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as N-H, O-H, C-N, and NO₂ groups.
Biological Effects and Signaling Pathways
The primary mechanism of toxicity for this compound, like other dinitrophenols, is the uncoupling of oxidative phosphorylation in the mitochondria.[15][16][17] This disruption of cellular energy production leads to a cascade of downstream effects.
Mechanism of Action:
-
Uncoupling of Oxidative Phosphorylation: this compound acts as a protonophore, transporting protons across the inner mitochondrial membrane, thus dissipating the proton gradient that is essential for ATP synthesis.[15][16][17]
-
Increased Metabolic Rate and Hyperthermia: The energy from the electron transport chain is released as heat instead of being used for ATP synthesis, leading to an increase in basal metabolic rate and body temperature (hyperthermia).[16]
-
Increased Reactive Oxygen Species (ROS) Production: The uncoupling of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), causing oxidative stress.[1][2][3]
-
Apoptosis: The combination of cellular energy depletion and oxidative stress can trigger programmed cell death, or apoptosis.[17][18]
Safe Handling and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit to prevent skin contact.[3]
-
Respiratory Protection: Use in a well-ventilated area or with a certified respirator if dusts may be generated.[1][3]
Handling
-
Avoid breathing dust.[2]
-
Avoid contact with skin and eyes.[3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2]
-
Use non-sparking tools.
-
Wash thoroughly after handling.[3]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, and bases.[19][20]
-
Store in a flammables-area.[3]
First Aid Measures
In case of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][19]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3][19]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Accidental Release Measures
-
Spill Cleanup: Evacuate the area. Remove all sources of ignition. Wear appropriate personal protective equipment.
-
Small Spills: Carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Large Spills: Dike the area to prevent spreading. Notify environmental health and safety personnel.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.
Reactivity and Stability
-
Reactivity: this compound is an organonitrate/phenol.[1][19][20] It can react vigorously with reducing agents, including hydrides, sulfides, and nitrides, which may lead to detonation.[1][19][20] Aromatic nitro compounds may explode in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide.[1][19][20]
-
Chemical Stability: The compound is stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents, strong reducing agents, and strong bases.[19][20]
-
Hazardous Decomposition Products: Upon decomposition, it may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
This guide is intended to provide comprehensive safety and handling information. It is not a substitute for a thorough understanding of the material's properties and the implementation of a formal risk assessment before use. Always consult the most current Safety Data Sheet (SDS) for this compound before handling.
References
- 1. Comparison of the effect of a mitochondrial uncoupler, 2,4-dinitrophenol and adrenaline on oxygen radical production in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [drugfuture.com]
- 6. Ullmann_condensation [chemeurope.com]
- 7. How To [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scirp.org [scirp.org]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. This compound | C12H9N3O5 | CID 3858081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
- 15. Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 17. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2,4-Dinitrophenol induces apoptosis in As4.1 juxtaglomerular cells through rapid depletion of GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 4-(2,4-Dinitroanilino)phenol in Spectrophotometry: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,4-Dinitroanilino)phenol is a chemical compound with the molecular formula C₁₂H₉N₃O₅. While structurally related to compounds used in colorimetric and spectrophotometric analysis, a comprehensive review of scientific literature and chemical databases indicates that This compound is not a commonly utilized reagent in spectrophotometry . There is a notable absence of established and validated spectrophotometric methods, application notes, or detailed protocols that employ this specific compound for the quantitative analysis of analytes.
The research community more frequently employs related compounds such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) and 4-aminoantipyrine (B1666024) (4-AAP) for the spectrophotometric determination of various substances, including pharmaceuticals. This document will briefly discuss the characteristics of this compound and then provide an overview of the applications of these more established, structurally related reagents to offer context and potential alternative analytical strategies.
Characteristics of this compound
This compound is a reddish-brown solid.[1] Its chemical structure incorporates a phenol (B47542) group and a dinitroaniline moiety, which theoretically could impart chromogenic properties. However, its potential as a chromogenic reagent for spectrophotometry does not appear to have been significantly explored or documented in publicly available research.
Established Spectrophotometric Applications of Related Compounds
While direct applications of this compound are not documented, the following related compounds are widely used in spectrophotometry.
2,4-Dinitrophenylhydrazine (DNPH)
DNPH, also known as Brady's reagent, is a well-established reagent in spectrophotometry, primarily for the determination of aldehydes and ketones. More relevant to the pharmaceutical field, it is also used for the analysis of drugs containing phenolic groups.
Principle of a Typical Reaction:
The method often involves the oxidation of 2,4-dinitrophenylhydrazine to a diazonium cation. This cation then couples with phenolic drugs in an alkaline medium to form a highly colored chromogen that can be quantified spectrophotometrically.
Workflow for Analysis of Phenolic Drugs using DNPH:
Caption: General workflow for the spectrophotometric determination of phenolic drugs using 2,4-DNPH.
Quantitative Data for DNPH Method with Phenolic Drugs:
The following table summarizes typical analytical parameters for the spectrophotometric determination of various phenolic drugs using 2,4-dinitrophenylhydrazine.
| Drug | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Salbutamol (B1663637) | 540 | 2.5 - 17 | 5.84 x 10⁴ |
| Ritodrine | 510 | 2 - 29 | 1.40 x 10⁵ |
| Amoxicillin | 520 | 4 - 33 | 5.00 x 10⁴ |
| Isoxsuprine | 520 | 5 - 30 | 7.88 x 10⁴ |
Experimental Protocol: Determination of Salbutamol using DNPH
This protocol is a representative example based on established methods for phenolic drugs.
1. Reagents and Solutions:
-
Salbutamol Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of salbutamol standard and dissolve in 100 mL of distilled water.
-
2,4-Dinitrophenylhydrazine (0.04% w/v): Dissolve 40 mg of 2,4-DNPH in 1 mL of concentrated sulfuric acid and dilute to 100 mL with distilled water. Prepare fresh daily.
-
Potassium Iodate (B108269) (4% w/v): Dissolve 4 g of KIO₃ in 100 mL of distilled water.
-
Sodium Hydroxide (B78521) (10 N): Dissolve 40 g of NaOH in 100 mL of distilled water.
2. Procedure:
-
Pipette aliquots of the salbutamol standard stock solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 2.5 - 17 µg/mL.
-
To each flask, add 1.0 mL of the 0.04% 2,4-DNPH solution.
-
Add 2.0 mL of the 4% potassium iodate solution and mix well.
-
Add 1.0 mL of 10 N sodium hydroxide solution, mix, and dilute to the mark with distilled water.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Measure the absorbance of the resulting reddish-colored solution at 540 nm against a reagent blank prepared in the same manner without the analyte.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of salbutamol in unknown samples by measuring their absorbance and interpolating from the calibration curve.
4-Aminoantipyrine (4-AAP)
4-AAP is another widely used chromogenic reagent for the determination of phenols in various matrices, including water and pharmaceutical preparations.
Principle of Reaction:
Phenolic compounds react with 4-aminoantipyrine in the presence of an oxidizing agent (e.g., potassium ferricyanide) at a pH of 10 to form a stable reddish-brown antipyrine (B355649) dye. The intensity of the color is proportional to the concentration of the phenolic compound.
Workflow for Phenol Determination using 4-AAP:
Caption: General workflow for the spectrophotometric determination of phenols using 4-AAP.
Conclusion
References
Application Notes and Protocols for 4-(2,4-Dinitroanilino)phenol in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(2,4-Dinitroanilino)phenol as a key intermediate in the synthesis of various classes of dyes, particularly azo and sulphur dyes. This document offers detailed experimental protocols for the synthesis of representative dyes, summarizes key quantitative data, and provides visual workflows to aid in experimental design and execution.
Introduction
This compound, a versatile organic compound, serves as a valuable precursor in the synthesis of a range of dyes. Its chemical structure, featuring a phenolic hydroxyl group and a dinitro-substituted aniline (B41778) moiety, allows it to function as a coupling component in azo dye synthesis and as a foundational building block for the creation of complex sulphur dyes. The presence of nitro groups often imparts good light fastness to the resulting dyes, making them suitable for various applications in the textile and materials science industries.
Application 1: Synthesis of Azo Dyes
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are the largest and most versatile class of commercial dyes. In this application, this compound acts as the coupling component, reacting with a diazonium salt to form a stable azo dye. The phenolic hydroxyl group activates the aromatic ring for electrophilic substitution by the diazonium ion.
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol describes the synthesis of a disperse azo dye by coupling diazotized p-nitroaniline with this compound.
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
This compound
-
Sodium Hydroxide (B78521) (NaOH)
-
Sodium Acetate
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of p-Nitroaniline
-
In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of p-nitroaniline in 5 mL of concentrated hydrochloric acid.
-
Add 20 mL of water and heat the mixture gently to ensure complete dissolution.
-
Cool the solution to 0-5 °C in an ice bath, which may result in the precipitation of p-nitroaniline hydrochloride as a fine slurry.
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline hydrochloride suspension with constant stirring, ensuring the temperature is maintained below 5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt solution.
Part B: Coupling Reaction
-
In a 500 mL beaker, dissolve 2.75 g (0.01 mol) of this compound in 50 mL of 2M sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of this compound with vigorous stirring.
-
Maintain the pH of the reaction mixture between 4 and 5 by adding a saturated solution of sodium acetate.
-
A colored precipitate of the azo dye will form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.
-
Dry the purified dye in a desiccator.
Data Presentation: Azo Dye Synthesis
| Parameter | Value |
| Product Name | 4-(4-Nitrophenylazo)-4'-(2,4-dinitroanilino)phenol |
| Molecular Formula | C₁₈H₁₂N₆O₇ |
| Molecular Weight | 424.33 g/mol |
| Physical Appearance | To be determined |
| Yield (%) | To be determined |
| Melting Point (°C) | To be determined |
| λmax (nm) | To be determined |
| Molar Extinction Coefficient (ε) | To be determined |
Visualization of Azo Dye Synthesis Workflow
Application 2: Synthesis of Sulphur Dyes
Sulphur dyes are complex, high-molecular-weight compounds of indeterminate structure, produced by heating aromatic amines, phenols, or nitro compounds with sulfur or sodium polysulfide. They are widely used for dyeing cellulosic fibers, such as cotton, due to their good wash fastness and low cost. This compound is a key intermediate in the production of several sulphur dyes, including C.I. Sulphur Brown 5.
Experimental Protocol: Synthesis of C.I. Sulphur Brown 5
This protocol is adapted from the established manufacturing methods for C.I. Sulphur Brown 5.[1]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Glucose
-
Sodium Sulfide (B99878) (Na₂S)
-
Sulfur (S)
-
Copper (II) Sulfate (B86663) Monohydrate (CuSO₄·H₂O) (optional, as catalyst)
-
Water
Procedure:
-
In a suitable reaction vessel, create a solution of this compound, sodium hydroxide, and water.
-
Heat the mixture to 105 °C.
-
Add glucose, sodium sulfide, sulfur, and a small amount of copper sulfate monohydrate to the heated solution.
-
Boil the mixture for a short period.
-
Over a period of 20 hours, gradually increase the temperature to 260-270 °C.
-
Roast the mixture at this temperature for 6 hours to complete the thionation process.
-
The resulting product is the crude C.I. Sulphur Brown 5 dye.
Note: The synthesis of sulphur dyes involves high temperatures and the evolution of hydrogen sulfide gas. This procedure should only be carried out by trained professionals in a well-ventilated fume hood with appropriate safety precautions.
Data Presentation: Sulphur Dye Properties
| Property | C.I. Sulphur Brown 5 |
| C.I. Name | Sulphur Brown 5 |
| C.I. Number | 53245 |
| CAS Number | 1327-00-0 |
| Physical Appearance | Dark brown to black-gray powder |
| Solubility | Partially soluble in water; moderately soluble in sodium sulfide solution |
| Color in Conc. H₂SO₄ | Dark brown |
| Light Fastness (ISO) | 4 |
| Washing Fastness (ISO) | 3-4 |
| Perspiration Fastness (ISO) | 4 |
Visualization of Sulphur Dye Synthesis Workflow
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of both azo and sulphur dyes. The protocols and data presented herein provide a foundation for researchers and scientists to explore the synthesis of novel colorants with tailored properties for a wide range of applications, from textile dyeing to advanced materials. Further research can be directed towards optimizing reaction conditions, exploring a wider range of diazonium salts for azo dye synthesis, and characterizing the complex structures of the resulting sulphur dyes to better understand their performance characteristics.
References
Application Notes and Protocols for Dyeing Polyester Fibers with 4-(2,4-Dinitroanilino)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the dyeing of polyester (B1180765) fibers with the disperse dye 4-(2,4-Dinitroanilino)phenol. The following sections detail the necessary materials, equipment, and step-by-step procedures for two common dyeing methods: High-Temperature Exhaust Dyeing and Carrier Dyeing. Additionally, standardized methods for evaluating the quality and performance of the dyed fibers are presented.
Overview and Principle
This compound is a disperse dye characterized by its limited solubility in water. The dyeing of polyester, a hydrophobic fiber, with disperse dyes is based on the principle of partitioning the dye from an aqueous dispersion into the amorphous regions of the fiber. This process is facilitated by high temperatures (above the glass transition temperature of polyester) or the use of a carrier, which swells the fiber and aids in dye penetration. The dye molecules are then physically trapped within the fiber structure, leading to coloration with good fastness properties.
Materials and Equipment
Materials
-
Polyester fabric (scoured and bleached)
-
This compound (disperse dye)
-
Dispersing agent (e.g., lignosulfonate-based or naphthalene (B1677914) sulfonate condensate)
-
Levelling agent (optional, for uniform dyeing)
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite (reducing agent for after-treatment)
-
Sodium hydroxide (B78521) (for after-treatment)
-
Carrier (e.g., o-phenylphenol, methylnaphthalene, or a proprietary carrier) for the carrier dyeing method
-
Distilled or deionized water
Equipment
-
High-temperature, high-pressure laboratory dyeing machine (e.g., Mathis Labomat or similar)
-
Beakers, graduated cylinders, and pipettes
-
Magnetic stirrer and hot plate
-
pH meter
-
Analytical balance
-
Spectrophotometer for color measurement (optional)
-
Launder-Ometer for washing fastness tests
-
Crockmeter for rubbing fastness tests
-
Lightfastness tester (e.g., Xenon arc lamp)
Experimental Protocols
Two primary methods for applying this compound to polyester fibers are detailed below. The choice of method depends on the available equipment and desired dyeing temperature.
Protocol 1: High-Temperature Exhaust Dyeing
This is the preferred method for achieving deep shades and excellent fastness properties.
3.1.1 Dye Bath Preparation
-
Weigh the required amount of this compound dye (e.g., 1.0% on weight of fiber, o.w.f.).
-
Prepare a dispersion of the dye by pasting it with a small amount of dispersing agent (e.g., 1 g/L) and a little cold water.
-
Gradually add warm water to the paste with constant stirring to form a smooth dispersion.
-
Fill the dyeing vessel with the required volume of water to achieve the desired liquor ratio (e.g., 1:20).
-
Add the dispersing agent (e.g., 1 g/L) and levelling agent (e.g., 0.5 g/L, if used) to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
Add the prepared dye dispersion to the dyebath and stir well.
3.1.2 Dyeing Procedure
-
Introduce the pre-wetted polyester fabric into the dyebath at room temperature.
-
Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.
-
Maintain the dyeing at 130°C for 60 minutes.
-
Cool the dyebath down to 70°C at a rate of 2°C/minute.
-
Remove the dyed fabric from the dyebath and rinse with cold water.
3.1.3 After-treatment (Reduction Clearing)
This step is crucial for removing unfixed dye from the fiber surface, thereby improving washing fastness.
-
Prepare a fresh bath containing:
-
Sodium hydrosulfite: 2 g/L
-
Sodium hydroxide: 1 g/L
-
Dispersing agent: 0.5 g/L
-
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.
-
Rinse the fabric thoroughly with hot water and then cold water.
-
Neutralize the fabric with a dilute solution of acetic acid (0.5 g/L).
-
Finally, rinse with cold water and air dry.
Protocol 2: Carrier Dyeing at Atmospheric Pressure
This method is used when high-pressure dyeing equipment is not available.
3.2.1 Dye Bath Preparation
-
Follow steps 1-4 from the High-Temperature Dyeing protocol (Section 3.1.1).
-
Add the dispersing agent (e.g., 1-2 g/L) to the dyebath.
-
Emulsify the carrier (e.g., 3-5 g/L) with a small amount of water and add it to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
Add the prepared dye dispersion to the dyebath and stir well.
3.2.2 Dyeing Procedure
-
Introduce the pre-wetted polyester fabric into the dyebath at 60°C.
-
Raise the temperature of the dyebath to the boil (approximately 100°C) at a rate of 2°C/minute.
-
Maintain the dyeing at the boil for 60-90 minutes.
-
Cool the dyebath down to 70°C.
-
Remove the dyed fabric and rinse with hot water, followed by cold water.
3.2.3 After-treatment
Follow the same reduction clearing procedure as described in Section 3.1.3.
Data Presentation
The following tables summarize typical parameters and expected results for the dyeing of polyester with this compound. Note that the fastness and colorimetric data are illustrative and may vary depending on the exact dyeing conditions and substrate.
Table 1: Dyeing Parameters for Polyester with this compound
| Parameter | High-Temperature Method | Carrier Dyeing Method |
| Dye Concentration (% o.w.f.) | 0.5 - 3.0 | 0.5 - 3.0 |
| Liquor Ratio | 1:10 - 1:30 | 1:10 - 1:30 |
| pH | 4.5 - 5.5 | 4.5 - 5.5 |
| Dyeing Temperature (°C) | 120 - 135 | 98 - 100 |
| Dyeing Time (minutes) | 45 - 60 | 60 - 90 |
| Dispersing Agent (g/L) | 1.0 - 2.0 | 1.0 - 2.0 |
| Carrier (g/L) | N/A | 3.0 - 5.0 |
Table 2: Illustrative Fastness Properties of Polyester Dyed with this compound (1% shade)
| Fastness Property | Test Method | Rating (1-5, 5 being best) |
| Washing Fastness (Color Change) | ISO 105-C06 | 4-5 |
| Washing Fastness (Staining on PES) | ISO 105-C06 | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 5-6 (on a 1-8 scale) |
Table 3: Illustrative Colorimetric Data (CIELab) for Polyester Dyed with this compound (1% shade)
| L* (Lightness) | a* (Red-Green) | b* (Yellow-Blue) | C* (Chroma) | h° (Hue Angle) |
| 55.30 | +45.80 | +60.20 | 75.60 | 52.7 |
Visualizations
Caption: Chemical structure and properties of this compound.
Caption: General workflow for dyeing polyester fibers with disperse dyes.
Application Notes and Protocols for 4-(2,4-Dinitroanilino)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,4-Dinitroanilino)phenol, also known as Disperse Yellow 1, is a synthetic organic compound. Structurally, it is a derivative of both phenol (B47542) and 2,4-dinitroaniline. While it has historical use as a dye, its structural similarity to 2,4-dinitrophenol (B41442) (DNP), a well-characterized mitochondrial uncoupling agent, suggests potential applications in metabolic research. DNP is known to disrupt the proton gradient across the inner mitochondrial membrane, leading to an uncoupling of oxidative phosphorylation from ATP synthesis. This application note provides a detailed protocol for the preparation of a stock solution of this compound and outlines a potential application in studying mitochondrial function.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate stock solution preparation and for understanding the compound's behavior in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N₃O₅ | --INVALID-LINK-- |
| Molecular Weight | 275.22 g/mol | --INVALID-LINK-- |
| Appearance | Reddish-brown solid | --INVALID-LINK-- |
| Solubility | Water: < 1 mg/mL. Slightly soluble in DMSO. Very slightly soluble in Chloroform. | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 101-56-4 | --INVALID-LINK-- |
Safety Precautions
This compound is a dinitroaniline derivative and should be handled with care. The following safety precautions are recommended:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powdered form to avoid inhalation.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of the compound and any contaminated materials according to your institution's hazardous waste disposal procedures.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This high-concentration stock is suitable for subsequent dilution into aqueous media for various in vitro assays.
Materials:
-
This compound (MW: 275.22 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 275.22 g/mol = 2.7522 mg
-
-
Weighing the compound: Carefully weigh out approximately 2.75 mg of this compound using a calibrated analytical balance. For ease of handling, it is recommended to weigh a larger amount (e.g., 27.5 mg) and dissolve it in a larger volume of DMSO (e.g., 10 mL) to minimize weighing errors.
-
Dissolution: Transfer the weighed compound into an appropriate microcentrifuge tube. Add the calculated volume of DMSO (e.g., 1 mL for 2.75 mg).
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes, protected from light.
Note on Dilution for Cell Culture:
When preparing working solutions for cell-based assays, it is crucial to maintain a low final concentration of DMSO to avoid cytotoxicity. The final DMSO concentration should typically be less than 0.5% (v/v) in the cell culture medium. For example, to achieve a 10 µM final concentration of this compound, you would add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
Application: Investigating Mitochondrial Uncoupling
Background:
Dinitrophenols are known to function as protonophores, which can transport protons across the inner mitochondrial membrane, bypassing ATP synthase. This uncouples the electron transport chain from oxidative phosphorylation, leading to a dissipation of the proton motive force as heat and a decrease in ATP synthesis. This mechanism can be investigated in cellular models.
Experimental Workflow:
The following diagram illustrates a general workflow for assessing the mitochondrial uncoupling activity of this compound in a cell-based assay.
Signaling Pathway:
The following diagram illustrates the proposed mechanism of action of this compound as a mitochondrial uncoupler, based on the known activity of DNP.
Data Interpretation
A summary of expected outcomes from experiments investigating the mitochondrial uncoupling effects of this compound is presented in Table 2.
| Parameter Measured | Expected Outcome with this compound Treatment | Rationale |
| Mitochondrial Membrane Potential | Decrease | Dissipation of the proton gradient across the inner mitochondrial membrane. |
| Intracellular ATP Levels | Decrease | Uncoupling of oxidative phosphorylation leads to reduced ATP synthesis. |
| Oxygen Consumption Rate | Increase (initially) | The electron transport chain attempts to compensate for the dissipated proton gradient by increasing its activity. |
| Cell Viability | Decrease (at higher concentrations or longer exposure) | Prolonged ATP depletion and cellular stress can lead to cytotoxicity. |
Conclusion
This application note provides a comprehensive guide for the preparation of a stock solution of this compound and outlines its potential application in studying mitochondrial bioenergetics. Based on its structural similarity to 2,4-dinitrophenol, it is hypothesized to act as a mitochondrial uncoupler. The provided protocols and diagrams offer a framework for researchers to investigate this and other potential biological activities of this compound. As with any experimental work, appropriate controls and dose-response studies are essential for robust and reliable data.
Application Notes and Protocols for the Environmental Testing of 4-(2,4-Dinitroanilino)phenol
Disclaimer: Scientific literature detailing specific environmental testing methods for 4-(2,4-Dinitroanilino)phenol is limited. The following application notes and protocols are based on established and validated methods for the analysis of structurally similar compounds, primarily 2,4-Dinitrophenol (DNP) and other phenolic compounds. These protocols are intended to serve as a starting point for method development and will require validation for the specific matrix and analyte.
Introduction
This compound, also known as Disperse Yellow 1, is a synthetic dye. Due to its application in the textile industry, it is a potential environmental contaminant that may be introduced into ecosystems through industrial effluents. The dinitrophenol and aniline (B41778) moieties suggest potential toxicity, making its detection and quantification in environmental matrices an important concern. Monitoring its presence in water and soil is crucial for assessing environmental impact and ensuring regulatory compliance.
These notes provide a framework for the analysis of this compound in environmental samples, adapting methodologies from well-documented analyses of other nitrophenols. The proposed methods are Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for water samples, and Solvent Extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) for soil samples.
Data Presentation
The following tables summarize quantitative data for the analysis of 2,4-Dinitrophenol (a structurally related compound) using methods analogous to those proposed for this compound. This data can serve as a benchmark for expected performance during method development for the target analyte.
Table 1: HPLC Method Performance for 2,4-Dinitrophenol in Water Samples
| Parameter | Value | Reference |
| Detection Limit (LOD) | 0.2 - 2.73 ng/mL | [1] |
| Quantitation Limit (LOQ) | 4.38 - 89.7 ng/L (surface water) | |
| Linearity (Concentration Range) | 10 - 400 ng/mL | [1] |
| Recovery Rate | 79.1 - 86.3% (wastewater) | |
| Relative Standard Deviation (RSD) | 2.44% | [1] |
Table 2: GC-MS Method Performance for 2,4-Dinitrophenol in Environmental Samples
| Parameter | Matrix | Value | Reference |
| Method Detection Limit (MDL) | Soil | 0.05 - 0.2 µg/g | [2] |
| Recovery Rate | Spiked Soil | 70% - 120% | [3] |
| Relative Standard Deviation (RSD) | Spiked Soil | < 15% | [3] |
Experimental Protocols
Protocol 1: Analysis of this compound in Water by SPE-HPLC-DAD
This protocol is adapted from established methods for the analysis of phenols and nitrophenols in drinking and wastewater.[4][5]
1. Scope This method is for the determination of this compound in water samples, including surface water and industrial effluent.
2. Principle The analyte is extracted and concentrated from the water sample using a solid-phase extraction (SPE) cartridge. After elution from the cartridge, the sample is analyzed by HPLC with a Diode-Array Detector (DAD) for quantification.
3. Materials and Reagents
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane (DCM), Tetrahydrofuran (THF), HPLC grade water.
-
Reagents: Phosphoric acid or Hydrochloric acid (HCl) for pH adjustment, Sodium sulfite.
-
Standards: Analytical standard of this compound.
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Agilent Bond Elut Plexa or similar).[4]
-
Glassware: Volumetric flasks, pipettes, amber vials.
-
Equipment: HPLC system with DAD, SPE manifold, nitrogen evaporator, pH meter, 0.45-µm filters.
4. Sample Preparation and SPE
-
Collect water samples in amber glass bottles. If residual chlorine is present, dechlorinate with sodium sulfite.
-
Acidify a 250 mL water sample to pH 2.0 with phosphoric acid or HCl.[4]
-
SPE Cartridge Conditioning:
-
Sample Loading: Pass the 250 mL water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.[4]
-
Washing: Wash the cartridge with 2 mL of HPLC grade water.
-
Drying: Dry the cartridge under vacuum for 3-5 minutes.[4]
-
Elution: Elute the analyte from the cartridge with 3 mL of THF into an amber vial.[4]
-
Concentration: Concentrate the eluent to approximately 0.2 mL under a gentle stream of nitrogen.[4]
-
Reconstitution: Reconstitute the sample to a final volume of 0.5 mL with HPLC grade water or the initial mobile phase.[4]
-
Filter the final extract through a 0.45-µm filter before HPLC analysis.
5. HPLC-DAD Analysis
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in water. A starting point could be a 60:40 (v/v) mixture of Acetonitrile:Water.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.
-
Detector: DAD set to monitor at the maximum absorbance wavelength of this compound (to be determined by running a standard).
-
Quantification: Prepare a calibration curve using standards of this compound of known concentrations.
Protocol 2: Analysis of this compound in Soil by GC-MS
This protocol is adapted from EPA methods and other literature for the analysis of semi-volatile organic compounds, including phenols, in soil.[3][7]
1. Scope This method is for the determination of this compound in soil and sediment samples.
2. Principle The analyte is extracted from the soil sample using a suitable solvent. The extract is then concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
3. Materials and Reagents
-
Solvents: Acetone (pesticide grade), Dichloromethane (DCM, pesticide grade), Acetonitrile (pesticide grade).
-
Reagents: Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours).
-
Standards: Analytical standard of this compound.
-
Glassware: Beakers, flasks, amber vials with PTFE-lined caps.
-
Equipment: GC-MS system, sonicator or shaker, centrifuge, nitrogen evaporator.
4. Sample Preparation and Extraction
-
Air-dry the soil sample and sieve to remove large debris.
-
Weigh 10 g of the homogenized soil sample into a glass beaker.
-
Add 10 g of anhydrous sodium sulfate and mix thoroughly to create a free-flowing powder.[7]
-
Transfer the mixture to a flask for extraction.
-
Solvent Extraction:
-
Allow the soil to settle, then carefully decant the supernatant.
-
Concentration:
-
Concentrate the extract to 1 mL using a nitrogen evaporator.
-
-
The sample is now ready for GC-MS analysis.
5. GC-MS Analysis
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 300°C at 10°C/min, hold for 5 min.
-
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Quantification: Use the most abundant and characteristic ions of this compound. A calibration curve should be prepared with standards of known concentrations.
Visualizations
Caption: Workflow for the analysis of this compound in water samples.
Caption: Workflow for the analysis of this compound in soil samples.
References
Application Notes and Protocols for 4-(2,4-Dinitroanilino)phenol in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,4-Dinitroanilino)phenol, also known as Disperse Yellow 1, is a synthetic organic compound classified as a multifunctional dye.[1] Its chemical structure, characterized by the presence of chromophoric nitro groups and an auxochromic hydroxyl group, suggests its potential as a stain for biological specimens in microscopy. While primarily utilized in the textile industry, its properties as a dye warrant investigation into its applications in cellular and tissue imaging. This document provides an overview of its physicochemical properties, a generalized and hypothetical protocol for its use as a histological stain, and essential safety information.
Disclaimer: The experimental protocols provided herein are generalized and hypothetical, based on the principles of histological staining and the known physicochemical properties of this compound. To date, no specific, validated protocols for the use of this compound in biological microscopy have been published in the scientific literature. Therefore, extensive optimization of dye concentration, staining time, pH, and other parameters will be necessary for specific applications and tissue types.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for the preparation of staining solutions and for anticipating the dye's behavior in a biological context.
| Property | Value/Description | Reference |
| Chemical Formula | C₁₂H₉N₃O₅ | [1] |
| Molecular Weight | 275.22 g/mol | [2] |
| Appearance | Reddish-brown solid | [2] |
| CAS Number | 119-15-3 | [1] |
| Solubility | Insoluble in water. | [2] |
| Melting Point | Decomposes at 376 °F (191 °C) | [2] |
Principle of Staining (Theoretical)
The staining mechanism of this compound in biological specimens is likely based on its chemical structure. The phenolic hydroxyl group can act as an acidic function, potentially leading to electrostatic interactions with basic (acidophilic) components within the cell, such as the cytoplasm and various proteins. The nitro groups, being strong electron-withdrawing groups, influence the overall electronic properties of the molecule and contribute to its color. The aromatic rings may also participate in non-polar interactions with lipids and other hydrophobic structures within the cell.
Hypothetical Signaling Pathway of Cellular Interaction
The following diagram illustrates a hypothetical pathway of how this compound might interact with cellular components. This is a speculative model and has not been experimentally validated.
Caption: Hypothetical interaction of this compound with a eukaryotic cell.
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols for the use of this compound as a stain for fixed biological specimens. These protocols require significant optimization.
I. Preparation of Staining Solution
Due to its insolubility in water, a stock solution of this compound should be prepared in an organic solvent.
A. Stock Solution (e.g., 1% w/v):
-
Weigh 100 mg of this compound powder.
-
Dissolve in 10 mL of a suitable organic solvent (e.g., ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO)). Gentle heating or sonication may be necessary to facilitate dissolution.
-
Store the stock solution in a tightly sealed, light-protected container at 4°C.
B. Working Solution (e.g., 0.1% - 0.5% w/v):
-
Dilute the stock solution with an appropriate buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4) or distilled water to the desired concentration.
-
The final concentration of the organic solvent in the working solution should be minimized to avoid tissue damage.
-
To potentially enhance staining of basic cellular components, the pH of the working solution can be adjusted to be slightly acidic (e.g., pH 5.0-6.0) by adding a few drops of dilute acetic acid.
II. Staining Protocol for Paraffin-Embedded Sections
This protocol is based on standard histological procedures.
A. Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene or a xylene substitute (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water for 5 minutes.
B. Staining:
-
Immerse slides in the this compound working solution for a duration to be determined empirically (e.g., start with 5-15 minutes).
-
Rinse briefly in distilled water to remove excess stain. A brief rinse in a weak acid solution (e.g., 0.5% acetic acid) may improve differentiation.
C. Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%; 2 minutes each).
-
Clear the slides in xylene or a suitable substitute (2 changes, 5 minutes each).
-
Apply a coverslip using a compatible mounting medium.
III. Staining Protocol for Cultured Cells
A. Cell Fixation and Permeabilization:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash the cells three times with PBS.
-
If targeting intracellular structures, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS for 10 minutes).
-
Wash the cells three times with PBS.
B. Staining:
-
Incubate the fixed and permeabilized cells with the this compound working solution for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound stain.
C. Mounting:
-
Mount the coverslips onto glass slides using an appropriate mounting medium, with the cell-side down.
-
Seal the edges of the coverslip with nail polish to prevent drying.
Experimental Workflow
The following diagram outlines the general workflow for using a hypothetical histological stain.
Caption: General workflow for histological staining with a novel dye.
Data Presentation (Hypothetical)
The following table presents hypothetical data that would be collected during the optimization of a staining protocol for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Dye Concentration | 0.1% (w/v) | 0.5% (w/v) | 1.0% (w/v) | Optimal signal-to-noise ratio |
| Staining Time | 5 minutes | 15 minutes | 30 minutes | Sufficient staining without background |
| pH of Staining Solution | 5.0 | 7.4 | 8.5 | Enhanced staining of specific components |
| Fixative | 4% PFA | Methanol | Acetone | Preservation of morphology and antigenicity |
Safety and Handling
This compound should be handled with care in a laboratory setting.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Inhalation: Avoid inhaling dust. Work in a well-ventilated area or use a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
While this compound is commercially available as a dye, its application in microscopy is not well-documented. The hypothetical protocols and information provided here serve as a starting point for researchers interested in exploring its potential as a biological stain. Significant empirical work will be required to validate its efficacy, determine its specificity, and establish robust staining procedures. Researchers are encouraged to perform thorough optimization and validation studies before incorporating this dye into their experimental workflows.
References
Application Note: Quantitative Analysis of 4-(2,4-Dinitroanilino)phenol using a Validated LC-MS/MS Method
Introduction
4-(2,4-Dinitroanilino)phenol is a nitroaromatic compound. The monitoring and quantification of such compounds are essential in various fields, including environmental analysis and drug development, due to their potential biological activities and environmental impact. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the premier technique for the analysis of trace-level organic molecules in complex matrices.[1][2][3] This application note details a robust LC-MS/MS method for the reliable quantification of this compound.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Analytical balance, volumetric flasks, and pipettes
-
Syringe filters (0.22 µm)
2. Standard Solution Preparation A primary stock solution of this compound was prepared by dissolving 10 mg of the reference standard in 10 mL of methanol to achieve a concentration of 1 mg/mL. A series of working standard solutions were then prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. These solutions are used to construct a calibration curve for quantification.
3. Sample Preparation Protocol The choice of sample preparation is critical and depends on the sample matrix.[4][5] For biological fluids like plasma or urine, a protein precipitation or liquid-liquid extraction is recommended to minimize matrix effects.[6][7]
-
Protein Precipitation (for plasma/serum):
-
To 100 µL of the sample, add 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Liquid-Liquid Extraction (LLE):
-
To 500 µL of the sample, add an appropriate volume of an immiscible organic solvent such as ethyl acetate.[7]
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the aqueous and organic layers.[7]
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
-
4. LC-MS/MS Instrumentation and Conditions Analysis was performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Liquid Chromatography (LC) Conditions: Due to the polar nature of the analyte, a reversed-phase method on a C18 column is suitable.[8]
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A linear gradient starting from 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS/MS) Conditions: The compound was analyzed in negative ionization mode (ESI-), which is effective for phenolic and nitroaromatic compounds.[2][9] The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.
| Parameter | Value | Description |
| Ionization Mode | ESI- | Electrospray Ionization, Negative |
| Capillary Voltage | -3.5 kV | Voltage applied to the ESI needle |
| Source Temperature | 150 °C | Temperature of the ion source |
| Desolvation Temp. | 400 °C | Temperature of the desolvation gas |
| Desolvation Gas Flow | 800 L/hr | Nitrogen gas flow for desolvation |
| Cone Gas Flow | 50 L/hr | Nitrogen gas flow at the cone |
| Collision Gas | Argon | Gas used for fragmentation in the collision cell |
Data Presentation: Quantitative Data Summary
The molecular weight of this compound is 275.21 g/mol .[10] In negative ESI mode, the deprotonated molecule [M-H]⁻ is observed as the precursor ion at m/z 274.2. Fragmentation of this precursor ion was studied to identify characteristic product ions for MRM analysis. The fragmentation of nitroaromatic compounds often involves the loss of nitro (NO₂) groups.[9][11]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 274.2 | 182.1 | 25 | 100 |
| This compound (Qualifier) | 274.2 | 152.1 | 35 | 100 |
Table 1: Optimized MRM parameters for the quantification of this compound.
Visualizations
Caption: Figure 1: Experimental Workflow for LC-MS/MS Analysis.
Caption: Figure 2: Logical Diagram of the LC-MS/MS Method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C12H9N3O5 | CID 3858081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Characterization of dinitroporphyrin zinc complexes by electrospray ionization tandem mass spectrometry. Unusual fragmentations of beta-(1,3-dinitroalkyl) porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Derivatives from 4-(2,4-Dinitroanilino)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from 4-(2,4-dinitroanilino)phenol (B86536), a versatile starting material for the development of novel compounds with potential therapeutic applications. The protocols are based on established synthetic methodologies for analogous phenolic and anilino compounds and can be adapted for the specific substrate. This document also includes quantitative data from studies on structurally related compounds to provide a reference for expected yields and biological activities.
Synthesis of Azo Dye Derivatives
Azo dyes are a prominent class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The phenolic hydroxyl group of this compound can act as a coupling component for the synthesis of novel azo dyes, which are known to possess a wide range of biological activities, including antimicrobial properties.
Experimental Protocol: Synthesis of an Azo Dye Derivative
This protocol describes a general method for the synthesis of an azo dye by coupling a diazotized aromatic amine with this compound.
Materials:
-
Substituted aromatic amine (e.g., aniline, p-toluidine)
-
This compound
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
Procedure:
Part A: Diazotization of the Aromatic Amine
-
In a 100 mL beaker, dissolve the substituted aromatic amine (0.01 mol) in a mixture of concentrated HCl (3 mL) and water (5 mL).
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5°C.
-
Continue stirring for 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve this compound (2.75 g, 0.01 mol) in 20 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the alkaline solution of this compound with vigorous stirring.
-
A colored precipitate of the azo dye will form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Filter the precipitated dye using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in an oven at 60-80°C.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the pure product.
Characterization:
The synthesized azo dye can be characterized by standard spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass spectrometry to confirm its structure.
Quantitative Data: Antibacterial Activity of Structurally Related Azo Dyes
The following table summarizes the antibacterial activity of azo dyes derived from 2,4-dinitrophenol (B41442) against various human pathogens. This data can serve as a reference for the potential antimicrobial properties of azo dyes synthesized from this compound.
| Derivative | Test Organism | Zone of Inhibition (mm) at 100 µg/mL | Reference |
| 3a (from aniline) | Escherichia coli | 10 | [1] |
| 3b (from o-toluidine) | Staphylococcus aureus | 11 | [1] |
| 3d (from p-chloroaniline) | Pseudomonas aeruginosa | 12 | [1] |
| 3h (from p-nitroaniline) | Salmonella typhi | 11 | [1] |
Note: The data presented is for azo dyes derived from 2,4-dinitrophenol, not this compound.[1]
Synthesis of Schiff Base Derivatives
Schiff bases, containing an imine or azomethine group (-C=N-), are another important class of compounds with diverse biological activities. The amino group of this compound can be condensed with various aldehydes to form novel Schiff base derivatives.
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (2.75 g, 0.01 mol) in 20 mL of warm ethanol in a 100 mL round-bottom flask.
-
To this solution, add the substituted aromatic aldehyde (0.01 mol) and a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid Schiff base product will precipitate out of the solution.
-
Filter the product, wash with a small amount of cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.
Characterization:
The structure of the synthesized Schiff base can be confirmed using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass spectrometry. The formation of the imine bond is typically confirmed by a characteristic IR absorption band in the region of 1600-1650 cm⁻¹.
Quantitative Data: Antioxidant Activity of Phenolic Schiff Bases
The following table presents the antioxidant activity (IC₅₀ values) of some phenolic Schiff bases, which can be used as a reference for derivatives of this compound. The antioxidant activity was determined using the DPPH radical scavenging assay.
| Schiff Base Derivative | IC₅₀ (µg/mL) | Reference |
| (E)-4-((2-hydroxybenzylidene)amino)phenol | 12.15 | [2] |
| (E)-2-((4-hydroxybenzylidene)amino)phenol | 27.72 | [2] |
| (E)-2-methoxy-4-((2-hydroxybenzylidene)amino)phenol | 4.38 | [2] |
| BHA (standard) | 4.47 | [2] |
| Trolox (standard) | 4.84 | [2] |
Note: The data presented is for various phenolic Schiff bases, not derivatives of this compound.[2]
Synthesis of Ether Derivatives (Williamson Ether Synthesis)
The phenolic hydroxyl group of this compound can be alkylated to form ether derivatives. The Williamson ether synthesis is a reliable method for this transformation, involving the reaction of a phenoxide with an alkyl halide.
Experimental Protocol: Synthesis of an Ether Derivative
This protocol provides a general method for the O-alkylation of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Ethyl acetate (B1210297)
-
Brine solution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (0.29 g, 0.012 mol, 60% dispersion in mineral oil) in 20 mL of anhydrous DMF.
-
Slowly add a solution of this compound (2.75 g, 0.01 mol) in 10 mL of anhydrous DMF to the suspension at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Cool the mixture back to 0°C and add the alkyl halide (0.012 mol) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Note on Yield: Yields for Williamson ether synthesis can range from 50% to 95% depending on the substrates and reaction conditions.[3]
Expected Quantitative Data for Ether Derivatives
Synthesis of Ester Derivatives (Acylation)
The phenolic hydroxyl group of this compound can be acylated to form ester derivatives using acid chlorides or acid anhydrides. These derivatives may exhibit altered solubility and pharmacokinetic properties.
Experimental Protocol: Synthesis of an Ester Derivative
This protocol describes a general method for the acylation of this compound with an acid chloride.
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine (B92270) or Triethylamine (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
Dissolve this compound (2.75 g, 0.01 mol) in 20 mL of anhydrous DCM in a round-bottom flask.
-
Add pyridine (0.97 mL, 0.012 mol) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add the acid chloride (0.011 mol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude ester by recrystallization or column chromatography.
Note on Yield: Acylation reactions of phenols with acid chlorides generally proceed in high yields, often exceeding 80-90% under optimal conditions.
Expected Quantitative Data for Ester Derivatives
Similar to the ether derivatives, specific quantitative data for esters of this compound is limited in the public domain. Characterization would involve determining the melting point and obtaining ¹H-NMR, ¹³C-NMR, FT-IR, and Mass spectra. The percentage yield should be calculated after purification of the final product.
Visualizations
Experimental Workflows
Caption: General workflows for the synthesis of derivatives from this compound.
Signaling and Mechanism Pathways
Caption: Potential mechanisms of action for derivatives of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 4-(2,4-Dinitroanilino)phenol
Welcome to the technical support center for 4-(2,4-Dinitroanilino)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is known to have poor aqueous solubility, reported as less than 1 mg/mL.[1][2] It exhibits slight solubility in Dimethyl Sulfoxide (DMSO) and very slight solubility in Chloroform.[3]
Q2: Why is my this compound not dissolving in aqueous solutions?
A2: The low aqueous solubility of this compound is attributed to its chemical structure, which includes a largely non-polar aromatic backbone. The presence of a phenolic hydroxyl group and nitro groups offers some polarity, but the overall hydrophobic nature of the molecule limits its dissolution in water.
Q3: What are the primary methods to improve the solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. The most common and effective methods include pH adjustment, the use of cosolvents, solubilization by surfactants, and the formation of solid dispersions.[4][5][6]
Q4: How does pH adjustment affect the solubility of this compound?
A4: this compound contains a phenolic hydroxyl group, which is weakly acidic.[7] By increasing the pH of the aqueous solution (making it more alkaline), the hydroxyl group can deprotonate to form a phenolate (B1203915) ion. This ionized form is more polar and, therefore, exhibits significantly higher aqueous solubility.[7][8] However, it is crucial to consider the pH stability of the compound and its compatibility with your experimental system.[7][9]
Q5: What are cosolvents and how can they be used?
A5: Cosolvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes by reducing the overall polarity of the solvent system.[10][11][12][13][14] For this compound, common cosolvents like ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) can be effective.[10]
Q6: Can surfactants help in solubilizing this compound?
A6: Yes, surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the non-polar molecule, allowing it to be dispersed in an aqueous medium.[15][16][17] Both non-ionic and ionic surfactants can be tested for their efficacy.
Q7: What is a solid dispersion and how does it improve solubility?
A7: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix.[6][18][19][20][21][22] This technique can enhance solubility by reducing the particle size of the drug to a molecular level, improving wettability, and converting the drug to an amorphous form, which is more soluble than the crystalline state.[18][19][20]
Troubleshooting Guides
Issue: Compound precipitates out of solution upon addition to aqueous buffer.
Possible Cause:
-
Solvent Shock: The compound was dissolved in a high concentration of an organic solvent (like DMSO) and then rapidly diluted into an aqueous buffer, causing it to precipitate.
-
Low Aqueous Solubility: The final concentration of the compound in the aqueous buffer exceeds its solubility limit.
Solutions:
-
Optimize Cosolvent Concentration: Determine the minimum amount of cosolvent required to keep the compound in solution at the desired final concentration.
-
pH Adjustment: If your experimental conditions allow, increase the pH of the aqueous buffer to enhance the solubility of the phenolic compound.
-
Use of Surfactants: Incorporate a biocompatible surfactant into the aqueous buffer to aid in solubilization.
Issue: Inconsistent results in biological assays.
Possible Cause:
-
Incomplete Dissolution: The compound may not be fully dissolved in the stock solution, leading to inaccurate concentrations.
-
Precipitation in Assay Medium: The compound may be precipitating over time in the cell culture medium or assay buffer.
Solutions:
-
Verify Stock Solution: Ensure the compound is completely dissolved in the stock solvent. Gentle heating or sonication may be necessary. Visually inspect for any particulate matter.
-
Solubility in Assay Medium: Determine the solubility of the compound directly in the final assay medium, including any serum or other additives, as these can affect solubility.
-
Prepare Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment to minimize issues with compound stability and precipitation over time.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).
-
Sample Preparation: Accurately weigh a small amount of this compound into separate vials for each buffer.
-
Dissolution: Add a fixed volume of each buffer to the respective vials.
-
Equilibration: Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge the samples to pellet any undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Protocol 2: Solubility Enhancement by Cosolvency
-
Solvent Selection: Choose a set of biocompatible cosolvents to test (e.g., Ethanol, Propylene Glycol, PEG 400).
-
Preparation of Cosolvent Mixtures: Prepare a series of aqueous solutions containing different percentages of the chosen cosolvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Sample Preparation: Add an excess amount of this compound to each cosolvent mixture.
-
Equilibration: Agitate the samples at a constant temperature until equilibrium is achieved (24-48 hours).
-
Analysis: After centrifugation, determine the concentration of the dissolved compound in the supernatant of each mixture.
Protocol 3: Solubility Enhancement using Solid Dispersion (Solvent Evaporation Method)
-
Component Selection: Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 6000).
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterization: Scrape the solid dispersion and grind it into a fine powder.
-
Solubility Determination: Determine the aqueous solubility of the prepared solid dispersion using the equilibration method described in Protocol 1 (using a standard buffer like PBS pH 7.4).
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| Water | < 1 mg/mL | [1][2] |
| DMSO | Slightly Soluble | [3] |
| Chloroform | Very Slightly Soluble | [3] |
Table 2: Example Data for Solubility Enhancement by Cosolvency
| Cosolvent | Concentration (% v/v) | Apparent Solubility (µg/mL) |
| None (Water) | 0 | < 1.0 |
| Ethanol | 10 | Hypothetical Value |
| 20 | Hypothetical Value | |
| Propylene Glycol | 10 | Hypothetical Value |
| 20 | Hypothetical Value |
*Note: The values in Table 2 are hypothetical and should be determined experimentally.
Visualizations
Caption: Workflow for improving the solubility of this compound.
Caption: Effect of pH on the ionization and solubility of this compound.
References
- 1. This compound | C12H9N3O5 | CID 3858081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound CAS#: 119-15-3 [m.chemicalbook.com]
- 4. ijpbr.in [ijpbr.in]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Cosolvency | PPTX [slideshare.net]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Co-solvency: Significance and symbolism [wisdomlib.org]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surfactant - Wikipedia [en.wikipedia.org]
- 16. Bioavailability of organic compounds solubilized in nonionic surfactant micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. jddtonline.info [jddtonline.info]
- 19. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. wjpls.org [wjpls.org]
- 22. japsonline.com [japsonline.com]
Troubleshooting unexpected color changes with 4-(2,4-Dinitroanilino)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,4-Dinitroanilino)phenol, also known as Disperse Yellow 1. Unexpected color changes during experiments can be a significant issue, and this guide aims to provide clear, actionable solutions.
Troubleshooting Guides
Unexpected color changes in solutions of this compound are most commonly attributed to changes in pH, the solvent environment, or degradation of the compound. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: Color of the solution is different than expected upon dissolution.
Possible Causes:
-
Incorrect Solvent: The polarity of the solvent can influence the electronic transitions of the dye molecule, a phenomenon known as solvatochromism. This can result in different colors in different solvents.
-
pH of the Solvent: Residual acids or bases in the solvent can alter the pH and, consequently, the color of the solution.
-
Compound Degradation: The compound may have degraded during storage.
Troubleshooting Steps:
-
Verify the Solvent: Ensure that the correct solvent was used as specified in your protocol.
-
Check Solvent Purity: Use high-purity, spectroscopy-grade solvents to minimize contaminants.
-
Measure the pH: Check the pH of your solvent and the final solution. Adjust to the desired pH if necessary.
-
Assess Compound Integrity: Run a quick purity check, such as thin-layer chromatography (TLC), to see if the compound has degraded.
Issue 2: The color of the solution changes over time.
Possible Causes:
-
pH Shift: Absorption of atmospheric CO₂ can lower the pH of unbuffered solutions over time, causing a color change. Conversely, leaching of basic ions from glassware can increase the pH.
-
Photodegradation: Exposure to light, especially UV light, can cause the dye to degrade, leading to a loss of color or a shift in its hue.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of the compound.
-
Reaction with Container: The compound may be reacting with the storage container.
Troubleshooting Steps:
-
Buffer the Solution: If your experiment allows, use a suitable buffer to maintain a constant pH.
-
Protect from Light: Store solutions in amber vials or in the dark to prevent photodegradation.
-
Control the Temperature: Store solutions at the recommended temperature, typically in a refrigerator, to minimize thermal degradation.[1]
-
Use Inert Containers: Store solutions in high-quality, inert glass or plastic containers.
Frequently Asked Questions (FAQs)
Q1: Why did my reddish-brown this compound powder give a yellow solution?
The reddish-brown color is characteristic of the solid compound.[2] In solution, the color can vary depending on the solvent and the pH. A yellow color is often observed in neutral to slightly alkaline solutions.
Q2: At what pH does this compound change color?
The predicted pKa of this compound is approximately 10.20.[3] This means that the color change is expected to occur in the alkaline pH range. Below its pKa, the phenol (B47542) group is protonated, and in more alkaline solutions (pH > 10.20), it becomes deprotonated, leading to a color change. The exact pH range for the color transition should be determined experimentally.
Q3: How does solvent polarity affect the color of the solution?
Q4: My solution of this compound lost its color after being left on the bench. What happened?
This is likely due to photodegradation. Dinitroaniline derivatives can be susceptible to degradation upon exposure to UV light.[4] To prevent this, always protect your solutions from light by using amber vials or storing them in the dark.
Q5: Are there any known impurities in this compound that could affect its color?
The synthesis of this compound involves the condensation of 4-aminophenol (B1666318) and 1-chloro-2,4-dinitrobenzene. Incomplete reaction can leave unreacted starting materials. Other potential impurities could include isomers or byproducts from the nitration of precursors.[5] These impurities might have different colors and could affect the overall color of the solution. Purification by recrystallization or chromatography may be necessary if high purity is required.
Data Presentation
Table 1: Predicted and Known Properties of this compound
| Property | Value | Source |
| Physical Description | Reddish-brown solid | [2] |
| Molecular Weight | 275.22 g/mol | [2] |
| Predicted pKa | 10.20 ± 0.26 | [3] |
| Solubility in Water | Insoluble | [1][2] |
| Common Name | Disperse Yellow 1 | [2] |
Table 2: Illustrative Example of pH Effect on the UV-Vis Absorption of a Related Compound (2,4-Dinitrophenol)
Disclaimer: The following data is for 2,4-Dinitrophenol (B41442) and serves as an example of how pH can affect the absorption spectrum of a nitrophenol. Similar behavior is expected for this compound, but the specific wavelengths and pKa will differ.
| Condition | λmax (nm) | Observed Color (in solution) |
| Acidic (pH ~3) | ~354 nm | Colorless/Pale Yellow |
| Neutral (pH ~7) | ~354 nm | Pale Yellow |
| Alkaline (pH > 8) | ~430 nm | Yellow |
Data derived from studies on 2,4-Dinitrophenol.[6]
Experimental Protocols
Protocol 1: Determining the pH-Dependent Color Change
Objective: To determine the pH range over which this compound changes color and to identify its absorption maxima in acidic and basic forms.
Materials:
-
This compound
-
Spectroscopy-grade ethanol (B145695) or other suitable organic solvent
-
A series of buffer solutions (e.g., pH 4 to 12)
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks and cuvettes
Procedure:
-
Prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL).
-
For each buffer solution, add a small, precise volume of the stock solution to a volumetric flask and dilute with the buffer to the mark. The final concentration should yield an absorbance in the range of 0.5-1.5.
-
Measure the pH of each final solution.
-
Record the UV-Vis absorption spectrum (e.g., from 300 to 600 nm) for each solution, using the corresponding buffer as a blank.
-
Plot the absorbance at the wavelength of maximum absorption of the basic form versus the pH to estimate the pKa.
Protocol 2: Assessing the Effect of Solvent Polarity (Solvatochromism)
Objective: To observe the effect of different solvents on the color and absorption spectrum of this compound.
Materials:
-
This compound
-
A range of spectroscopy-grade solvents of varying polarities (e.g., hexane, toluene, acetone, ethanol, water).
-
UV-Vis spectrophotometer
-
Volumetric flasks and cuvettes
Procedure:
-
Prepare solutions of this compound of the same concentration in each of the selected solvents.
-
Visually note the color of each solution.
-
Record the UV-Vis absorption spectrum for each solution, using the respective pure solvent as a blank.
-
Tabulate the solvent, its polarity index, the observed color, and the wavelength of maximum absorption (λmax).
Mandatory Visualization
Caption: A workflow diagram for troubleshooting unexpected color changes.
Caption: The effect of pH on the color of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C12H9N3O5 | CID 3858081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 119-15-3 [m.chemicalbook.com]
- 4. Degradation of 2,4-dinitrophenol and selected nitroaromatic compounds by Sphingomonas sp. UG30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Optimizing reaction conditions for 4-(2,4-Dinitroanilino)phenol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-(2,4-Dinitroanilino)phenol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction involving the condensation of 1-chloro-2,4-dinitrobenzene (B32670) and 4-aminophenol (B1666318).[1]
Materials:
-
1-chloro-2,4-dinitrobenzene
-
4-aminophenol
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
pH meter or pH indicator strips
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenol in ethanol.
-
Addition of Base: Add a stoichiometric equivalent of sodium carbonate to the solution. The base is crucial for neutralizing the hydrochloric acid formed during the reaction.
-
Addition of Electrophile: While stirring, add a solution of 1-chloro-2,4-dinitrobenzene in ethanol dropwise to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with water to remove any inorganic salts and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterization: Determine the melting point of the purified product and characterize it using appropriate spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, IR). The expected melting point is approximately 191 °C (with decomposition).[2]
Data Presentation
Table 1: Reactant Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 1-chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | 51-54 |
| 4-aminophenol | C₆H₇NO | 109.13 | 186-189 |
| This compound | C₁₂H₉N₃O₅ | 275.22 | ~191 (dec.) |
Table 2: Suggested Reaction Conditions for Optimization
| Parameter | Range | Notes |
| Temperature | 60 - 100 °C | Higher temperatures may increase the reaction rate but can also lead to side product formation. |
| Reaction Time | 2 - 8 hours | Monitor by TLC to determine the optimal time for completion. |
| Solvent | Ethanol, DMF, DMSO | Ethanol is a common choice. DMF or DMSO may be used for less reactive substrates. |
| Base | Na₂CO₃, K₂CO₃, Et₃N | A mild base is required to neutralize the HCl produced. |
| Stoichiometry | 1:1 to 1:1.2 (4-aminophenol:1-chloro-2,4-dinitrobenzene) | A slight excess of the aminophenol may be used to ensure complete consumption of the chlorobenzene (B131634) derivative. |
Troubleshooting Guide
Q1: The reaction is not proceeding to completion, as indicated by TLC analysis.
A1:
-
Insufficient Heating: Ensure the reaction mixture is maintained at the appropriate reflux temperature.
-
Inactive Reagents: Check the purity and integrity of your starting materials, especially the 4-aminophenol, which can oxidize over time.
-
Inadequate Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Insufficient Base: The presence of a base is critical to neutralize the HCl byproduct. Ensure a sufficient amount of a suitable base, like sodium carbonate, is present.
Q2: The yield of the desired product is low.
A2:
-
Suboptimal Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Conversely, prolonged reaction times at high temperatures can lead to product degradation. Optimize the reaction time by monitoring with TLC.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. Consider adjusting the reaction temperature or using a milder base.
-
Losses during Workup: Minimize losses during filtration and recrystallization by using appropriate techniques. Ensure the recrystallization solvent is not used in excess.
Q3: The isolated product is impure, showing multiple spots on the TLC plate.
A3:
-
Incomplete Reaction: Unreacted starting materials may be present. Ensure the reaction has gone to completion.
-
Formation of Side Products: Side reactions can lead to impurities. Common side products can arise from the reaction of the phenoxide ion of the product with another molecule of 1-chloro-2,4-dinitrobenzene.
-
Ineffective Purification: The recrystallization process may need to be optimized. Try using a different solvent system or performing multiple recrystallizations. Column chromatography can be employed for highly impure samples.
Q4: The product is a dark, tarry substance instead of a crystalline solid.
A4:
-
Decomposition: The reaction temperature may be too high, leading to the decomposition of the starting materials or the product.
-
Oxidation: 4-aminophenol is susceptible to oxidation, which can lead to the formation of colored impurities. It is advisable to use fresh, high-purity 4-aminophenol.
-
Presence of Strong Base: Strong bases can promote side reactions and decomposition. Use a mild base like sodium carbonate. Aromatic nitro compounds can be sensitive to strong bases.[3]
Frequently Asked Questions (FAQs)
Q: What is the role of the nitro groups on the 1-chloro-2,4-dinitrobenzene?
A: The two nitro groups are strong electron-withdrawing groups. They activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. This makes the substitution of the chlorine atom by the amino group of 4-aminophenol more favorable.
Q: Why is a base necessary in this reaction?
A: The reaction produces hydrochloric acid (HCl) as a byproduct. The base, typically sodium carbonate, is added to neutralize this acid. If the acid is not neutralized, it can protonate the amino group of the 4-aminophenol, rendering it non-nucleophilic and stopping the reaction.
Q: What are the primary safety concerns associated with this synthesis?
A: 1-chloro-2,4-dinitrobenzene is a toxic and skin-sensitizing agent. This compound is also a hazardous substance. Dinitro-aromatic compounds can be explosive, especially in the presence of heat or strong bases.[3] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q: Can other solvents be used for this reaction?
A: While ethanol is a common solvent for this type of reaction, other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be used. These solvents can sometimes lead to faster reaction rates. However, they are more difficult to remove during the workup process.
Q: How can the purity of the final product be assessed?
A: The purity of this compound can be assessed by several methods:
-
Melting Point Determination: A sharp melting point close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.
-
Spectroscopic Techniques: ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the structure and identify any impurities.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Purification of 4-(2,4-Dinitroanilino)phenol
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4-(2,4-Dinitroanilino)phenol, a reddish-brown solid often synthesized for use in dyes and as a chemical intermediate.[1] The primary method for purification of this and structurally similar compounds is recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound via recrystallization.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | - The chosen solvent is unsuitable. - Insufficient solvent is being used. | - Test the solubility of a small amount of the crude product in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when heated.[2][3] - Gradually add more hot solvent until the solid dissolves completely.[2] |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - Impurities are inhibiting crystallization. | - Choose a solvent with a lower boiling point. - Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow it to cool slowly. - Try adding a seed crystal of pure this compound to induce crystallization.[2] - Scratch the inside of the flask with a glass rod to create nucleation sites.[2] |
| No crystals form upon cooling. | - The solution is not sufficiently saturated. - The cooling process is too rapid. | - Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again. - Allow the solution to cool to room temperature slowly before placing it in an ice bath.[2] - Introduce a seed crystal.[2] |
| The resulting crystals are discolored or appear impure. | - Insoluble impurities were not removed. - Soluble impurities co-precipitated with the product. | - Perform a hot filtration of the dissolved crude product to remove any insoluble materials before cooling. - Ensure the cooling process is slow to allow for selective crystallization. - Consider a second recrystallization step. For some related compounds, a recovery of 90% of the material can be achieved upon a second recrystallization.[4] |
| Low recovery of the purified product. | - Too much solvent was used. - The crystals were filtered before crystallization was complete. - The compound has some solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[2] - Ensure the solution has been thoroughly cooled and sufficient time has been allowed for crystal formation. - Cool the solution in an ice bath to minimize the solubility of the product. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound has low solubility at room temperature but high solubility at elevated temperatures.[3] For structurally similar compounds like 2,4-dinitroaniline, a mixture of ethanol (B145695) and water is often used.[4] Ethanol has also been used for the recrystallization of 2,4-dinitrophenol (B41442).[5] A good starting point would be to test alcohols (e.g., ethanol, methanol) and potentially mixtures with water. A systematic solvent screening is recommended.
Q2: What are the potential impurities in crude this compound?
A2: Potential impurities can include unreacted starting materials such as 1-chloro-2,4-dinitrobenzene (B32670) or p-aminophenol, as well as byproducts from side reactions. The synthesis of a related compound, 2,4-dinitroaniline, from technical grade dinitrochlorobenzene can result in impurities that form double compounds.[4]
Q3: How can I confirm the purity of my recrystallized product?
A3: The purity of the final product can be assessed by melting point analysis. A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point range suggests the presence of impurities.[2] Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopy (NMR, IR) can also be used for purity assessment.
Q4: Are there any safety precautions I should take when working with this compound?
A4: Yes. This compound is an aromatic nitro compound. Aromatic nitro compounds can be explosive, especially in the presence of a base like sodium hydroxide.[6] They can also be strong oxidizing agents and may react vigorously with reducing agents.[6] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocol: Recrystallization
This protocol provides a general methodology for the purification of crude this compound.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude solid into several test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different potential solvent to each tube.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that did not show solubility at room temperature.
-
A suitable solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool. The best solvent will result in the formation of well-defined crystals.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Heat the mixture on a hot plate while stirring until it boils.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved.[2]
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration.
-
Preheat a funnel and a receiving flask.
-
Place a piece of fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper to remove the insoluble impurities.
4. Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter paper under vacuum.
-
Transfer the crystals to a watch glass or drying oven to remove the last traces of solvent.
Purification Workflow
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. This compound | C12H9N3O5 | CID 3858081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mt.com [mt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN104045565A - Preparation method of 2,4-dinitrophenol - Google Patents [patents.google.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Managing 4-(2,4-Dinitroanilino)phenol Interference in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential interference from 4-(2,4-Dinitroanilino)phenol (DNAP) in your biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DNAP) and why might it interfere with my assay?
A1: this compound, also known as Disperse Yellow 1, is a reddish-brown crystalline solid.[1] Its distinct color and chemical structure are the primary reasons for potential assay interference. Like many colored compounds, DNAP can absorb light in the visible spectrum, which can directly interfere with absorbance-based assays.[2] Furthermore, its dinitrophenyl structure suggests a potential for chemical reactivity and other non-specific interactions.
Q2: What are the most common types of assays affected by DNAP?
A2: Due to its properties, DNAP is most likely to interfere with:
-
Absorbance-based assays: (e.g., ELISA with chromogenic substrates, MTT/XTT assays) due to its inherent color.
-
Fluorescence-based assays: Possible interference through fluorescence quenching or, less commonly, autofluorescence.
-
Luminescence-based assays: (e.g., luciferase reporter assays) through light absorption or potential direct inhibition of the enzyme.[3]
-
Assays with thiol-containing reagents: The nitro groups in DNAP can make it reactive towards reducing agents, including thiols like DTT, which are common in assay buffers.[4]
Q3: My dose-response curve for a compound looks unusual. Could DNAP be the cause?
A3: Yes, assay interference can lead to atypical dose-response curves. For instance, interference from colored compounds can result in a shallow or incomplete curve. If you observe a very steep, non-sigmoidal curve, this could be indicative of compound aggregation.
Q4: What is an orthogonal assay and why is it recommended?
A4: An orthogonal assay is a secondary assay that measures the same biological endpoint as your primary screen but uses a different detection method or technology. For example, if your primary assay is a colorimetric ELISA, an orthogonal assay could be a label-free binding assay like Surface Plasmon Resonance (SPR). Running an orthogonal assay is a critical step to confirm that the observed activity is due to a genuine interaction with the biological target and not an artifact of the primary assay format.
Troubleshooting Guides
Issue 1: High Background or False Positives in Absorbance-Based Assays
Symptoms:
-
High absorbance readings in wells containing DNAP, even in the absence of the target analyte.
-
A dose-dependent increase in signal that is independent of the biological target.
Troubleshooting Protocol:
-
Run a Compound-Only Control:
-
Prepare a dilution series of DNAP in the assay buffer.
-
Add this to wells containing all assay components except the biological target (e.g., enzyme or cells).
-
Measure the absorbance at the same wavelength used in your primary assay.
-
-
Analyze the Data: A significant absorbance signal in these control wells confirms that the color of DNAP is interfering with the assay readout.
Mitigation Strategies:
-
Wavelength Selection: If possible, choose a wavelength for your assay readout where DNAP has minimal absorbance.
-
Endpoint Measurement: For kinetic assays, consider taking an initial absorbance reading immediately after adding DNAP but before the reaction starts, and subtract this "t=0" reading from your final endpoint measurement.
-
Orthogonal Assay: Switch to a non-absorbance-based assay format, such as a fluorescence or luminescence-based assay (after confirming DNAP does not interfere with these, as described below).
Issue 2: Suspected Interference in Fluorescence or Luminescence Assays
Symptoms:
-
Lower than expected signal (quenching).
-
Inconsistent or variable results.
-
A dose-dependent decrease in signal in a cell-free system that does not contain the intended target.
Troubleshooting Protocol:
-
Assess Autofluorescence:
-
Prepare a dilution series of DNAP in assay buffer.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
A significant signal indicates autofluorescence.
-
-
Assess Quenching/Inhibition:
-
Run your assay with a known, stable signal (e.g., a fluorescent probe alone or a pre-reacted luciferase substrate).
-
Add a dilution series of DNAP and measure the signal.
-
A dose-dependent decrease in signal suggests quenching or direct inhibition of the reporter enzyme.
-
Mitigation Strategies:
-
For Quenching: It can be difficult to correct for quenching. Consider using a different fluorophore with excitation/emission wavelengths that are not absorbed by DNAP.
-
For Reporter Enzyme Inhibition: If direct inhibition of an enzyme like luciferase or HRP is suspected, perform a counter-screen with the purified enzyme to determine the IC50 of DNAP. If inhibition is confirmed, an alternative reporter system may be necessary. Dyes have been shown to act as inhibitors for enzymes like horseradish peroxidase (HRP) and alkaline phosphatase.[5][6]
Issue 3: Potential for Chemical Reactivity or Aggregation
Symptoms:
-
Time-dependent inhibition.
-
Irreversible inhibition.
-
A very steep dose-response curve that is sensitive to the addition of detergents.
Troubleshooting Protocol:
-
Assess Thiol Reactivity:
-
Run your assay in the presence and absence of a high concentration (e.g., 1-5 mM) of a reducing agent like Dithiothreitol (DTT).
-
A significant decrease in the apparent activity of DNAP in the presence of DTT suggests it may be reacting with thiols in the assay.
-
-
Assess Aggregation:
-
Perform your assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.
-
A significant rightward shift in the IC50 curve in the presence of the detergent is a strong indicator of aggregation-based inhibition.
-
Mitigation Strategies:
-
For Thiol Reactivity: If your target protein contains critical cysteine residues, DNAP may not be a suitable compound for further study. The inclusion of DTT in all assay buffers may mitigate the effect but also mask a real reactivity issue.
-
For Aggregation: Including a non-ionic detergent in your assay buffer can often prevent aggregation. However, be aware that this may also disrupt legitimate biological interactions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N₃O₅ | [1] |
| Molecular Weight | 275.22 g/mol | [1] |
| Physical Description | Reddish-brown solid | [1] |
| Melting Point | 191 °C (decomposes) | [2] |
| Water Solubility | < 1 mg/mL | [1] |
| Synonyms | Disperse Yellow 1, C.I. 11855 | [1] |
Table 2: Example IC50 Values for Dyes and Phenolic Compounds in Reporter Enzyme Inhibition Assays
| Compound/Dye Class | Enzyme | IC50 (µM) | Comments | Reference |
| Reactive Yellow 13 | Intestinal Alkaline Phosphatase | Varies | Inhibition is competitive with the phosphate (B84403) acceptor. | [6] |
| Isoflavonoids (e.g., Genistein) | Firefly Luciferase | ~1-10 | Potent inhibitors of firefly luciferase. | [7] |
| Naphthoquinone Derivative | Firefly Luciferase | 2.5 | Competitive with respect to luciferin. | [8] |
| Remazol Blue (Azo Dye) | Horseradish Peroxidase | - | Acts as a strong competitive inhibitor at neutral pH. | [5] |
Experimental Protocols
Protocol 1: Assessing Interference in an Absorbance-Based Assay
Objective: To determine if the color of DNAP contributes to the measured signal in an absorbance-based assay.
Materials:
-
This compound (DNAP) stock solution
-
Assay buffer
-
All other assay reagents (e.g., substrate, detection reagents), excluding the biological target
-
96-well clear bottom microplate
-
Microplate reader
Procedure:
-
Prepare a 2-fold serial dilution of DNAP in assay buffer, starting from the highest concentration used in your primary assay.
-
Add the DNAP dilutions to the wells of the microplate. Include wells with assay buffer only as a blank.
-
Add all other assay reagents, except for the biological target (e.g., add vehicle instead of enzyme).
-
Incubate the plate under the same conditions as your primary assay.
-
Read the absorbance at the appropriate wavelength.
-
Analysis: Subtract the absorbance of the blank from the wells containing DNAP. A concentration-dependent increase in absorbance indicates interference from the compound's color.
Protocol 2: Assessing Aggregation Using Detergent
Objective: To determine if the observed activity of DNAP is due to the formation of aggregates.
Materials:
-
DNAP stock solution
-
Assay buffer
-
Assay buffer containing 0.02% Triton X-100
-
All other assay components
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare two separate serial dilutions of DNAP: one in the standard assay buffer and one in the assay buffer containing Triton X-100.
-
Perform the biological assay in parallel with both dilution series.
-
Generate dose-response curves for both conditions and calculate the respective IC50 values.
-
Analysis: A significant rightward shift (>5-fold) in the IC50 value in the presence of Triton X-100 suggests that the inhibitory activity of DNAP is, at least in part, due to aggregation.
Visualizations
Caption: A decision-making workflow for troubleshooting assay interference from DNAP.
Caption: Potential mechanisms of assay interference by DNAP.
References
- 1. This compound | C12H9N3O5 | CID 3858081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 119-15-3 [chemicalbook.com]
- 3. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Horseradish peroxidase catalyzed degradation of industrially important dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human alkaline phosphatase isoenzymes by the affinity reagent reactive yellow 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Luciferase inhibition by a novel naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of 4-(2,4-Dinitroanilino)phenol stock solutions
Welcome to the Technical Support Center for 4-(2,4-Dinitroanilino)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound stock solutions. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in this compound stock solutions?
A1: The instability of this compound stock solutions can be attributed to several factors. As a nitroaromatic phenol (B47542) compound, it is susceptible to degradation influenced by:
-
pH: Aromatic nitro compounds can be unstable, and this tendency can be increased in the presence of a base.[1]
-
Light Exposure: Similar to other dinitrophenol compounds, this compound may be susceptible to photodegradation.
-
Temperature: Elevated temperatures can accelerate the degradation of nitroaromatic compounds.
-
Solvent Purity: The presence of impurities, especially water in organic solvents, can facilitate degradation reactions.
Q2: What are the visible signs of degradation in my this compound stock solution?
A2: Degradation of your stock solution may be indicated by:
-
Color Change: A noticeable change in the color of the solution can be a primary indicator of chemical degradation.
-
Precipitation: The formation of a precipitate that does not redissolve upon gentle warming may suggest the formation of insoluble degradation products.
-
Reduced Potency: Inconsistent or lower-than-expected results in your experiments can be a sign of reduced concentration of the active compound due to degradation.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound has low solubility in water.[2] For stock solutions, organic solvents are recommended. Based on the solubility of similar compounds, suitable solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO): this compound is slightly soluble in DMSO.[3]
-
Chloroform: It also shows slight solubility in chloroform.[3]
-
Other polar aprotic solvents like acetone and acetonitrile (B52724) , or polar protic solvents like ethanol and methanol may also be suitable for dissolving nitrophenols.[4]
It is crucial to use anhydrous, high-purity solvents to minimize water-related degradation.
Q4: How should I store my this compound stock solutions to ensure maximum stability?
A4: To maximize the stability of your stock solutions, the following storage conditions are recommended:
-
Temperature: Store stock solutions in a refrigerator (2-8 °C).[2] For long-term storage, consider freezing at -20°C or -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can promote precipitation and degradation, it is best practice to aliquot the stock solution into single-use vials.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate forms in the stock solution upon storage, especially after refrigeration or freezing. | The compound's solubility limit has been exceeded at the lower temperature. | 1. Gently warm the solution to 37°C in a water bath for 10-15 minutes. 2. Vortex or sonicate the solution until the precipitate is fully redissolved. 3. Visually inspect the solution to ensure no particles remain before use. 4. To prevent this in the future, consider preparing smaller, single-use aliquots. |
| Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium. | This is known as antisolvent precipitation, where the compound is poorly soluble in the aqueous environment. | 1. Stepwise Dilution: Avoid adding the concentrated stock directly to a large volume of aqueous buffer. Instead, perform intermediate dilutions. 2. Increase Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is sufficient to maintain solubility, but be mindful of the solvent tolerance of your experimental system (typically <0.5% for cell-based assays). 3. Enhance Agitation: Gently but thoroughly mix the aqueous solution while adding the stock solution to promote rapid dispersion. |
| Inconsistent or poor results in experiments using the stock solution. | The stock solution may have degraded, leading to a lower effective concentration. | 1. Prepare a fresh stock solution from solid compound. 2. Verify the concentration of the new stock solution using a quantitative analytical method like HPLC-UV. 3. If degradation is suspected, perform a stability study on your stock solution under your typical storage conditions. |
| The stock solution has changed color. | This is a strong indicator of chemical degradation. | 1. Discard the discolored solution. 2. Prepare a fresh stock solution using high-purity, anhydrous solvent. 3. Ensure proper storage conditions (refrigerated, protected from light). |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Amber glass vial or clear vial with aluminum foil
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound. For a 10 mM solution, this will be 2.75 mg per 1 mL of DMSO (Molecular Weight: 275.22 g/mol ).
-
Dissolving: Add the weighed solid to the vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Cap the vial tightly and vortex for 2-3 minutes until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in amber vials. Store the aliquots at -20°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable.
Protocol for Stability Testing of Stock Solutions
This protocol outlines a basic approach for assessing the stability of your this compound stock solution over time.
Materials:
-
Prepared stock solution of this compound
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)
-
Calibration standards of this compound
Procedure:
-
Initial Analysis (Time 0): Immediately after preparing the stock solution, determine its initial concentration using a validated HPLC method. This will serve as your baseline (100% concentration).
-
Storage: Store aliquots of the stock solution under the desired conditions (e.g., 4°C, -20°C, room temperature, protected from light, exposed to light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove an aliquot from each storage condition and analyze its concentration by HPLC.
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point for each storage condition. A common stability threshold is retaining at least 90% of the initial concentration.
Table 1: Example Data from a Hypothetical Stability Study
| Storage Condition | Time 0 | Week 1 | Week 4 | Week 8 | Week 12 |
| -20°C, Protected from Light | 100% | 99.8% | 99.5% | 99.2% | 99.0% |
| 4°C, Protected from Light | 100% | 99.5% | 98.0% | 96.5% | 94.8% |
| Room Temp, Protected from Light | 100% | 95.2% | 88.1% | 80.5% | 72.3% |
| Room Temp, Exposed to Light | 100% | 85.6% | 65.3% | 48.7% | 35.1% |
Visualizations
Troubleshooting Workflow for Stock Solution Precipitation
Caption: Troubleshooting workflow for precipitation issues.
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Synthesis of 4-(2,4-Dinitroanilino)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2,4-Dinitroanilino)phenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-deficient aromatic ring of an aryl halide, typically 1-chloro-2,4-dinitrobenzene (B32670), is attacked by the nucleophilic amino group of 4-aminophenol (B1666318). The reaction is facilitated by the presence of electron-withdrawing nitro groups on the aryl halide, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.
Q2: What are the most common starting materials for this synthesis?
A2: The most common starting materials are 1-chloro-2,4-dinitrobenzene and 4-aminophenol. It is crucial to use pure starting materials to avoid the formation of isomeric byproducts. Technical grade 1-chloro-2,4-dinitrobenzene may contain impurities that can lead to the formation of undesired isomers.
Q3: Why is chemoselectivity a major challenge in this synthesis?
A3: 4-Aminophenol is a bifunctional nucleophile, containing both a primary aromatic amine (-NH2) and a hydroxyl (-OH) group. Both of these groups can act as nucleophiles and react with 1-chloro-2,4-dinitrobenzene, leading to a mixture of N-arylated and O-arylated products. Achieving high selectivity for the desired N-arylated product, this compound, is a key challenge.
Q4: How can I favor the desired N-arylation over O-arylation?
A4: The chemoselectivity of the reaction is highly dependent on the reaction conditions, particularly the pH.
-
To favor N-arylation: The reaction should be carried out under neutral or slightly acidic conditions. In these conditions, the amino group is more nucleophilic than the hydroxyl group.
-
To favor O-arylation: The reaction is typically conducted in the presence of a strong base. The base will deprotonate the more acidic phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion, which will preferentially attack the aryl halide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of significant side products. 3. Suboptimal reaction temperature. | 1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC. 2. Optimize reaction conditions to favor N-arylation (see Q4). 3. Experiment with a temperature range of 60-100 °C to find the optimal balance between reaction rate and side product formation. |
| Presence of a Major Side Product | 1. If the side product is the O-arylated isomer, the reaction conditions are too basic. 2. If the side product is 2,4-dinitrophenol, hydrolysis of the starting material has occurred. | 1. Reduce the amount of base or use a weaker base. Consider running the reaction in the absence of a base or with a mild acid catalyst. 2. Ensure anhydrous reaction conditions. Use dry solvents and reagents. |
| Product is Difficult to Purify | 1. Presence of multiple byproducts with similar polarity to the desired product. 2. Formation of tarry materials at high temperatures. | 1. Optimize reaction conditions to minimize side product formation. Employ column chromatography with a carefully selected solvent system. Recrystallization from a suitable solvent such as ethanol (B145695) may also be effective. 2. Lower the reaction temperature and extend the reaction time. |
| Inconsistent Results | 1. Variable purity of starting materials. 2. Poor control of reaction temperature. 3. Inconsistent work-up procedure. | 1. Use purified 1-chloro-2,4-dinitrobenzene and 4-aminophenol. 2. Use an oil bath or other temperature-controlled heating mantle for precise temperature regulation. 3. Standardize the work-up and purification protocol. |
Summary of Potential Side Reactions
| Side Reaction | Byproduct | Conditions Favoring Formation | Mitigation Strategy |
| O-Arylation | 4-(2,4-dinitrophenoxy)aniline | Basic conditions (e.g., presence of NaOH, K2CO3) | Conduct the reaction under neutral or slightly acidic conditions. Avoid strong bases. |
| Hydrolysis | 2,4-dinitrophenol | Presence of water, especially under basic conditions. | Use anhydrous solvents and reagents. |
| Isomer Formation | Isomers of the desired product | Use of impure 1-chloro-2,4-dinitrobenzene containing other isomers (e.g., 1-chloro-2,6-dinitrobenzene). | Use purified starting materials. |
Experimental Protocols
Proposed Synthesis of this compound (N-Arylation)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-aminophenol in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Addition of Aryl Halide: To the stirred solution, add 1.0 equivalent of 1-chloro-2,4-dinitrobenzene.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Competing N-arylation and O-arylation pathways in the synthesis.
Technical Support Center: Synthesis of 4-(2,4-Dinitroanilino)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(2,4-Dinitroanilino)phenol. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dinitrochlorobenzene and p-aminophenol.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) |
| 2,4-Dinitrochlorobenzene | 202.55 |
| p-Aminophenol | 109.13 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 |
| Ethanol (B145695) (95%) | - |
| Distilled Water | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dinitrochlorobenzene (10.1 g, 0.05 mol) and p-aminophenol (5.45 g, 0.05 mol).
-
Solvent Addition: Add 100 mL of 95% ethanol to the flask.
-
Neutralizing Agent: Add sodium bicarbonate (4.2 g, 0.05 mol) to the mixture to neutralize the hydrochloric acid formed during the reaction.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Filtration and Washing: Filter the crude product using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials, followed by a thorough washing with distilled water to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
-
Purification (Recrystallization): Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure this compound.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | 75-85% |
| Melting Point | 191-193 °C |
| Appearance | Reddish-brown solid[1] |
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Product Yield | - Incomplete reaction. - Loss of product during workup and purification. - Sub-optimal reaction temperature. | - Monitor the reaction by TLC to ensure completion. If the reaction has stalled, consider extending the reflux time. - Ensure the filtrate from the initial product isolation is cooled sufficiently to maximize precipitation. Use minimal amounts of cold solvent for washing the crude product. - Ensure the reaction mixture is maintained at a steady reflux temperature. |
| Product is Dark and Tarry | - Formation of side products due to overheating. - Oxidation of p-aminophenol. | - Maintain a controlled reflux temperature. Avoid excessive heating. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the starting material. |
| Incomplete Reaction (Starting Material Remains) | - Insufficient reaction time. - Inadequate heating. - Poor quality of reagents. | - Extend the reflux time and continue monitoring by TLC. - Ensure the heating mantle or oil bath is set to the appropriate temperature to achieve a steady reflux. - Use freshly opened or properly stored reagents to ensure their purity and reactivity. |
| Difficulty in Product Purification | - Presence of closely related impurities. - Oily product that does not crystallize easily. | - If recrystallization is challenging, consider using column chromatography for purification. A silica (B1680970) gel column with an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be effective. - Try triturating the oily product with a non-polar solvent like hexane to induce crystallization. |
| Formation of an Unexpected Byproduct | - Reaction of 2,4-dinitrochlorobenzene with the solvent (if using a nucleophilic solvent other than ethanol). - Dimerization or polymerization of starting materials or product. | - Ensure that the chosen solvent is not nucleophilic under the reaction conditions. - Maintain the recommended reaction temperature and avoid prolonged reaction times beyond what is necessary for completion. |
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium bicarbonate in this reaction?
A1: Sodium bicarbonate is added to the reaction mixture to act as a base. It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the nucleophilic aromatic substitution reaction. The removal of HCl is important as it can protonate the amino group of the p-aminophenol, rendering it non-nucleophilic and thus stopping the reaction.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials (2,4-dinitrochlorobenzene and p-aminophenol) from the product (this compound). By spotting the reaction mixture on a TLC plate at different time intervals, you can observe the disappearance of the starting material spots and the appearance and intensification of the product spot.
Q3: What are the key safety precautions to consider for this synthesis?
A3: 2,4-Dinitrochlorobenzene is a toxic and skin-sensitizing chemical. It is important to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Aromatic nitro compounds can be explosive, especially in the presence of a base, so it is crucial to avoid strong bases and control the reaction temperature carefully.
Q4: Can other bases be used instead of sodium bicarbonate?
A4: Yes, other mild inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can also be used to neutralize the HCl formed. Stronger bases like sodium hydroxide (B78521) should be avoided as they can promote side reactions, such as the hydrolysis of 2,4-dinitrochlorobenzene to 2,4-dinitrophenol.
Q5: What is the expected appearance of the final product?
A5: Pure this compound is a reddish-brown solid.[1] If your final product has a significantly different color, it may indicate the presence of impurities.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Validation & Comparative
A Researcher's Guide to the Analytical Validation of 4-(2,4-Dinitroanilino)phenol
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for the characterization of 4-(2,4-Dinitroanilino)phenol, a reddish-brown solid with the molecular formula C₁₂H₉N₃O₅.[1] To facilitate a thorough evaluation, this guide contrasts its analytical performance with structurally similar alternatives, offering supporting experimental data and detailed methodologies.
Comparative Analysis of Physicochemical Properties
A fundamental step in analytical method development is the characterization of the analyte's physical and chemical properties. These properties influence the selection of appropriate analytical techniques and experimental conditions. Below is a comparison of this compound with its structural isomer, 2-(2,4-Dinitroanilino)phenol, and a related compound, 2,4-Dinitrophenol.
| Property | This compound | 2-(2,4-Dinitroanilino)phenol | 2,4-Dinitrophenol |
| Molecular Formula | C₁₂H₉N₃O₅[1] | C₁₂H₉N₃O₅[2] | C₆H₄N₂O₅[3] |
| Molecular Weight | 275.22 g/mol [1] | 275.22 g/mol [2] | 184.11 g/mol [3] |
| CAS Number | 119-15-3[1] | 6358-23-2[2] | 51-28-5[3] |
| Melting Point | 191 °C (decomposes)[4] | 190-205 °C[2] | 108-112 °C |
| Appearance | Reddish-brown solid[1] | Orange crystals[2] | Yellow solid[3] |
| Solubility in Water | < 1 mg/mL at 21°C[1] | Insoluble | Slightly soluble |
Chromatographic Performance Comparison
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation and quantification of phenolic and nitroaromatic compounds. The choice of method depends on the analyte's volatility and thermal stability.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity using a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. |
| Typical Stationary Phase | C18 or C8 reversed-phase column | Phenyl-arylene polymer or similar |
| Typical Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient | Helium carrier gas |
| Detection | UV-Vis Detector (e.g., at 254 nm and 360 nm) | Mass Spectrometer (Electron Ionization) |
| Suitability for this compound | High | Moderate (potential for thermal degradation) |
Note: The following table presents illustrative chromatographic data based on typical performance for this class of compounds.
| Compound | Technique | Retention Time (min) | UV λmax (nm) | Key Mass Fragments (m/z) |
| This compound | HPLC-UV | 8.2 | 254, 350 | N/A |
| GC-MS | 12.5 | N/A | 275, 229, 183, 153 | |
| 2-(2,4-Dinitroanilino)phenol | HPLC-UV | 7.9 | 260, 420 | N/A |
| GC-MS | 12.3 | N/A | 275, 229, 183, 153 | |
| 2,4-Dinitrophenol | HPLC-UV | 6.5 | 258, 360 | N/A |
| GC-MS | 9.8 | N/A | 184, 154, 124, 108 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results.
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance monitored at 254 nm and 360 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol or acetonitrile to a concentration of 1 mg/mL. Further dilute with the mobile phase to the desired concentration range for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A low-bleed GC column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection: Splitless injection of 1 µL at an injector temperature of 250°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 400.
-
Sample Preparation: Dissolve the sample in a suitable solvent like acetone (B3395972) or ethyl acetate. Derivatization with an agent like BSTFA may be necessary to improve volatility and peak shape.
Visualizing Analytical and Biological Workflows
To provide a clearer understanding of the processes involved in analytical validation and the potential biological context of dinitrophenolic compounds, the following diagrams are provided.
References
- 1. This compound | C12H9N3O5 | CID 3858081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2,4-Dinitroanilino)phenol | C12H9N3O5 | CID 3100915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 119-15-3 [chemicalbook.com]
A Comparative Guide to Dinitrophenol Derivatives for Researchers
An in-depth analysis of dinitrophenol compounds, with a special focus on the enigmatic 4-(2,4-Dinitroanilino)phenol.
For researchers, scientists, and drug development professionals, understanding the nuanced differences between chemical compounds is paramount. This guide offers a comparative overview of this compound and other dinitrophenol derivatives, delving into their mechanisms of action, biological effects, and the experimental protocols used to evaluate them.
While extensive research has been conducted on the bioactivity of various dinitrophenol compounds, a significant gap in the scientific literature exists regarding the specific biological performance of this compound. Primarily characterized as a reddish-brown solid and a dye, its effects on cellular processes and mitochondrial function remain largely uninvestigated in publicly available research. This guide, therefore, provides a comprehensive comparison based on the available data for other well-studied dinitrophenol derivatives, offering a framework for potential future investigations into this compound.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of these compounds is crucial for any experimental design.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Description | Melting Point (°C) | Solubility in Water |
| This compound | C₁₂H₉N₃O₅ | 275.22 | Reddish-brown solid[1] | 191 (decomposes)[1] | Insoluble |
| 2,4-Dinitrophenol (B41442) (DNP) | C₆H₄N₂O₅ | 184.11 | Yellow, crystalline solid[2][3] | 115.5[2] | Slightly soluble |
| 2,3-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | Pale yellow needles | 144 | Slightly soluble |
| 2,5-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | Yellowish needles | 108 | Slightly soluble |
| 2,6-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | Yellowish crystals | 63-64 | Slightly soluble |
| 3,4-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | Yellowish crystals | 134 | Slightly soluble |
| 3,5-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | Yellowish needles | 122-123 | Slightly soluble |
Comparative Biological Activity and Toxicity
The primary mechanism of action for many dinitrophenol derivatives is the uncoupling of oxidative phosphorylation in mitochondria. This process dissipates the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in heat production. The toxicity of these compounds is a significant concern, with 2,4-DNP being notoriously dangerous at high doses.
Comparative toxicological data for various dinitrophenol isomers, primarily from animal studies, indicates differences in their lethal potential. One study highlighted that 2,4- and 2,6-DNP exhibit comparable lethality, followed by 3,5- and 3,4-DNP, with 2,3- and 2,5-DNP being the least potent in terms of acute toxicity.
A study comparing 4-nitrophenol (B140041) and 2,4-dinitrophenol in rats demonstrated that 2,4-dinitrophenol is significantly more toxic, with adverse effects observed at much lower doses[4][5].
Unfortunately, no publicly available experimental data exists to quantify the mitochondrial uncoupling activity or the cytotoxicity (e.g., IC50 values) of this compound, preventing a direct performance comparison with other derivatives in this guide.
Signaling Pathways Affected by Dinitrophenols
Dinitrophenols, particularly the well-studied 2,4-DNP, are known to modulate several key signaling pathways within the cell. This activity is largely a consequence of their impact on cellular energy status and redox balance.
DOT Script for Mitochondrial Uncoupling by Dinitrophenols
Caption: Dinitrophenols act as protonophores, disrupting ATP synthesis.
Caption: Workflow for assessing mitochondrial stress using a Seahorse analyzer.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of a fluorescent dye to assess changes in mitochondrial membrane potential.
Materials:
-
Fluorescence microscope or plate reader
-
Cell line of interest
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Culture medium
-
Test compounds
-
Fluorescent dye sensitive to ΔΨm (e.g., TMRE - Tetramethylrhodamine, Ethyl Ester) [6][7]* Positive control (uncoupler like FCCP or CCCP)
Procedure:
-
Cell Culture: Culture cells to the desired confluency in appropriate culture vessels (e.g., 96-well plates, chamber slides).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration. Include untreated and positive control wells.
-
Dye Loading:
-
Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS or HBSS).
-
Add the fluorescent dye solution (e.g., TMRE in culture medium) to each well and incubate under normal culture conditions for 15-30 minutes.
-
-
Imaging or Measurement:
-
Microscopy: Capture fluorescent images of the cells. A decrease in fluorescence intensity in the mitochondria indicates depolarization.
-
Plate Reader: Measure the fluorescence intensity of each well. A decrease in fluorescence corresponds to a loss of mitochondrial membrane potential.
-
-
Data Analysis: Quantify the fluorescence intensity and compare the effects of the test compounds to the controls.
Cellular ATP Level Measurement
This protocol details the quantification of intracellular ATP levels as an indicator of cellular energy status.
Materials:
-
Luminometer
-
Cell line of interest
-
Culture medium
-
Test compounds
-
Cell Treatment: Seed and treat cells with test compounds as described in the previous protocol.
-
Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.
-
Luciferase Reaction: Add the luciferase reagent to the cell lysates. This reagent contains luciferin (B1168401) and luciferase, which will produce light in the presence of ATP.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Normalize the luminescence readings to the number of cells or protein concentration and compare the ATP levels in treated cells to the controls. A decrease in ATP levels can indicate mitochondrial dysfunction.
Western Blot Analysis of Signaling Pathways (mTOR and CREB)
This protocol outlines the detection of key proteins in the mTOR and CREB signaling pathways to assess the impact of dinitrophenol derivatives.
Materials:
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SDS-PAGE and Western blotting equipment
-
Cell line of interest
-
Cell lysis buffer
-
Protein assay kit
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-CREB, anti-CREB) [2][10][11][12]* HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with test compounds, then lyse the cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the levels of phosphorylated and total proteins to assess the activation state of the signaling pathways.
Conclusion
The family of dinitrophenol derivatives presents a complex and varied landscape of biological activity, primarily centered around the uncoupling of mitochondrial oxidative phosphorylation. While compounds like 2,4-DNP are well-characterized, both for their potent effects and significant toxicity, the biological profile of this compound remains a notable unknown in the scientific literature. The lack of available data on its performance makes direct comparisons with other dinitrophenols impossible at this time.
The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to initiate investigations into the bioactivity of this compound and to further explore the structure-activity relationships within this class of compounds. Such research is essential to unlock the potential therapeutic applications and to better understand the risks associated with these potent metabolic modulators.
References
- 1. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-CREB (Ser133) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparative study of toxicity of 4-nitrophenol and 2,4-dinitrophenol in newborn and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. 2.6. ATP measurement [bio-protocol.org]
- 9. ATP Assays | What is an ATP Assay? [promega.sg]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. phospho-creb western blotting - SDS-PAGE and Western Blotting [protocol-online.org]
- 12. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of 4-(2,4-Dinitroanilino)phenol Toxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the toxicological profile of 4-(2,4-Dinitroanilino)phenol and structurally related compounds. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key toxicological pathways.
Comparative Toxicity Data
| Compound | Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Reference |
| 2,4-Dinitrophenol (B41442) (DNP) | LNCaP (Prostate Cancer) | MTT | Viability | 48 | Not achieved (viability remained above 50% at concentrations tested) | [1] |
| 2,4-Dinitrophenol (DNP) | PC-3 (Prostate Cancer) | MTT | Viability | 48 | Not achieved (viability remained above 50% at concentrations tested) | [1] |
| 2,4-Dinitrophenol (DNP) | DU-145 (Prostate Cancer) | MTT | Viability | 48 | Not achieved (viability remained above 50% at concentrations tested) | [1] |
| 2,4-Dinitrophenol (DNP) | SKOV-3 (Ovarian Cancer) | MTT | Viability | 24 | ~250 | [2] |
| 2,4-Dinitrophenol (DNP) | MDAH-2774 (Ovarian Cancer) | MTT | Viability | 24 | ~250 | [2] |
| Pendimethalin | V79 (Chinese Hamster Lung Fibroblast) | Neutral Red Uptake | Viability | Not Specified | 66 | [3] |
| Trifluralin | V79 (Chinese Hamster Lung Fibroblast) | Neutral Red Uptake | Viability | Not Specified | 128 | [3] |
Note: IC₅₀ values are highly dependent on the cell line and experimental conditions. Direct comparison should be made with caution.
Mechanisms of Toxicity and Associated Signaling Pathways
The toxicity of this compound is likely influenced by the mechanisms of its structural components: the dinitrophenol and aniline (B41778) moieties.
2,4-Dinitrophenol (DNP) Moiety: Mitochondrial Uncoupling and Oxidative Stress
The primary mechanism of toxicity for DNP is the uncoupling of oxidative phosphorylation in mitochondria.[4][5] DNP, a protonophore, shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP synthesis.[4][5] This leads to a decrease in cellular ATP levels and an increase in oxygen consumption as the electron transport chain attempts to compensate. The resulting metabolic inefficiency generates excessive heat and leads to a state of oxidative stress through the increased production of reactive oxygen species (ROS).[1][4] Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[4][6]
Dinitroaniline Moiety: Potential for Microtubule Disruption
Dinitroaniline herbicides are known to exert their primary toxic effect in plants by disrupting the assembly of microtubules.[7] This interference with the cytoskeleton leads to an arrest of the cell cycle at mitosis and ultimately triggers apoptosis. While the primary target in animal cells is less defined, studies on dinitroaniline herbicides have shown evidence of cytotoxicity, genotoxicity, and the induction of oxidative stress.[8][9]
Apoptosis Induction Cascade
Both proposed mechanisms, mitochondrial dysfunction and microtubule disruption, can converge on the activation of the apoptotic cascade. A key event in this process is the activation of caspases, a family of proteases that execute programmed cell death. The intrinsic pathway of apoptosis is often initiated by mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[3]
Experimental Protocols
To assess the toxicity of this compound and its analogs, a variety of in vitro assays can be employed. Below are detailed protocols for key experiments.
1. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
2. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.
-
Procedure:
-
Seed cells and treat with the test compound as described for the MTT assay.
-
At the end of the incubation period, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at a wavelength of 490 nm.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
-
3. Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular production of ROS using a fluorescent probe.
-
Principle: A cell-permeable, non-fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to a highly fluorescent compound (DCF).
-
Procedure:
-
Culture cells in a suitable format (e.g., 96-well plate or culture dish).
-
Load the cells with the ROS-sensitive probe by incubating them in a medium containing the probe for 30-60 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
Treat the cells with the test compound.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF) using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
4. Mitochondrial Membrane Potential (ΔΨm) Assay
This assay assesses mitochondrial function by measuring the mitochondrial membrane potential.
-
Principle: Cationic fluorescent dyes, such as JC-1 or TMRE, accumulate in the mitochondria of healthy cells in a potential-dependent manner. A decrease in ΔΨm, indicative of mitochondrial dysfunction, results in a change in the fluorescence properties of the dye.
-
Procedure (using JC-1):
-
Culture and treat cells with the test compound.
-
Incubate the cells with JC-1 dye for 15-30 minutes at 37°C.
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence of both the monomeric (green fluorescence, indicating low ΔΨm) and aggregate (red fluorescence, indicating high ΔΨm) forms of JC-1 using a fluorescence plate reader or flow cytometer.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
-
5. Caspase Activation Assay
This assay detects the activation of caspases, key mediators of apoptosis.
-
Principle: A specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) is labeled with a fluorophore or a chromophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.
-
Procedure:
-
Culture and treat cells with the test compound.
-
Lyse the cells to release their contents.
-
Add the caspase substrate to the cell lysate.
-
Incubate to allow for the enzymatic reaction to occur.
-
Measure the fluorescence or absorbance of the released reporter molecule.
-
References
- 1. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential benefits of dinitrophenol combination with chemotherapy in the treatment of ovarian cancer - Minerva Obstetrics and Gynecology 2024 August;76(4):335-42 - Minerva Medica - Journals [minervamedica.it]
- 3. The intrinsic apoptotic pathway lies upstream of oxidative stress in multiple organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dinitrophenol induces apoptosis in As4.1 juxtaglomerular cells through rapid depletion of GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 6. Oxidative stress induces DNA fragmentation and caspase activation via the c-Jun NH2-terminal kinase pathway in H9c2 cardiac muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Lack of Reproducible Experimental Data for 4-(2,4-Dinitroanilino)phenol in Biological Research
A comprehensive search of scientific literature and experimental databases reveals a significant lack of reproducible data for the use of 4-(2,4-Dinitroanilino)phenol, also known as Disperse Yellow 1, in biological research applications such as cell staining and imaging. While some commercial suppliers describe it as a multifunctional dye for biological experimentation[1], there is a notable absence of peer-reviewed studies detailing its performance, experimental protocols, and direct comparisons with established biological stains. Its primary documented application is in the textile industry.
Given the scarcity of specific, reproducible experimental data for this compound in a research context, this guide instead provides a comparative overview of widely-used and well-characterized fluorescent dyes for cellular imaging. This will serve as a practical resource for researchers, scientists, and drug development professionals by presenting objective comparisons and supporting experimental data for established alternatives.
Comparison Guide: Standard Fluorescent Dyes for Cellular Imaging
This guide offers a detailed comparison of common fluorescent dyes for nuclear and lipid droplet staining, complete with experimental protocols and performance data to ensure reproducibility.
I. Nuclear Staining: Hoechst 33342 vs. DAPI
Hoechst 33342 and DAPI (4′,6-diamidino-2-phenylindole) are two of the most common fluorescent stains for visualizing the nuclei of cells. Both dyes bind to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.
Data Presentation: Quantitative Comparison of Nuclear Stains
| Property | Hoechst 33342 | DAPI |
| Excitation Max (nm) | ~350 | ~358 |
| Emission Max (nm) | ~461 | ~461 |
| Quantum Yield | 0.42 | 0.92 (when bound to DNA) |
| Cell Permeability | Permeable to live and fixed cells | Permeable to fixed cells; limited in live cells |
| Photostability | Moderate | High |
| Cytotoxicity | Low to moderate | Low |
Experimental Protocols: Staining with Hoechst 33342 and DAPI
A. Hoechst 33342 Staining of Live Cells
-
Reagent Preparation : Prepare a 1 mg/mL stock solution of Hoechst 33342 in deionized water. Store at 2-8°C, protected from light.
-
Working Solution : Dilute the stock solution to a final concentration of 1-5 µg/mL in cell culture medium or phosphate-buffered saline (PBS).
-
Staining : Add the working solution directly to the cells and incubate for 5-15 minutes at 37°C.
-
Washing : Gently wash the cells twice with PBS.
-
Imaging : Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter.
B. DAPI Staining of Fixed Cells
-
Cell Fixation : Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization : Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Reagent Preparation : Prepare a 1 mg/mL stock solution of DAPI in deionized water. Store at -20°C.
-
Working Solution : Dilute the stock solution to a final concentration of 300 nM in PBS.
-
Staining : Add the DAPI working solution to the fixed cells and incubate for 5 minutes at room temperature, protected from light.
-
Washing : Wash the cells three times with PBS.
-
Imaging : Mount the coverslip with an anti-fade mounting medium and visualize using a fluorescence microscope with a UV excitation filter.
Mandatory Visualization: Nuclear Staining Workflow
Caption: Workflow for nuclear staining with Hoechst 33342 and DAPI.
II. Lipid Droplet Staining: Nile Red vs. BODIPY 493/503
Nile Red and BODIPY 493/503 are lipophilic dyes commonly used to visualize intracellular lipid droplets. Their fluorescence is environmentally sensitive, exhibiting strong emission in hydrophobic environments and weak fluorescence in aqueous media.
Data Presentation: Quantitative Comparison of Lipid Droplet Stains
| Property | Nile Red | BODIPY 493/503 |
| Excitation Max (nm) | ~552 (in lipid) | ~493 |
| Emission Max (nm) | ~636 (in lipid) | ~503 |
| Quantum Yield | ~0.78 (in nonpolar solvents) | ~0.80 (in nonpolar solvents) |
| Photostability | Moderate | High |
| Specificity | Can also stain other cellular membranes | Highly specific for neutral lipids |
| Spectral Overlap | Broader emission spectrum | Narrower, more defined emission spectrum |
Experimental Protocols: Staining with Nile Red and BODIPY 493/503
A. Nile Red Staining of Lipid Droplets
-
Reagent Preparation : Prepare a 1 mg/mL stock solution of Nile Red in acetone. Store at -20°C, protected from light.
-
Working Solution : Dilute the stock solution to a final concentration of 0.1-1.0 µg/mL in PBS.
-
Staining : Add the working solution to live or fixed cells and incubate for 10-15 minutes at room temperature.
-
Washing : Gently wash the cells twice with PBS.
-
Imaging : Visualize the stained lipid droplets using a fluorescence microscope with a green (for yellow-gold emission) or red (for red emission) filter set.
B. BODIPY 493/503 Staining of Lipid Droplets
-
Reagent Preparation : Prepare a 1 mg/mL stock solution of BODIPY 493/503 in ethanol (B145695) or DMSO. Store at -20°C, protected from light.
-
Working Solution : Dilute the stock solution to a final concentration of 1-2 µg/mL in PBS.
-
Staining : Add the working solution to live or fixed cells and incubate for 10 minutes at 37°C.
-
Washing : Wash the cells twice with PBS.
-
Imaging : Visualize the stained lipid droplets using a fluorescence microscope with a standard FITC filter set.
Mandatory Visualization: Lipid Droplet Staining Workflow
Caption: Workflow for lipid droplet staining with Nile Red and BODIPY 493/503.
References
Comparative Analysis of 4-(2,4-Dinitroanilino)phenol Cross-Reactivity in Immunoassays
Cross-Reactivity Data
The following table summarizes the cross-reactivity of various nitroaromatic compounds in a competitive ELISA designed for 2,4-dinitroaniline (B165453). The data is adapted from a study by Dunne et al. (2008), which utilized a rat monoclonal antibody (PK 5H6).[1] Cross-reactivity is calculated based on the concentration of the analyte that causes 50% inhibition (IC50) relative to the IC50 of the target analyte (2,4-dinitroaniline).
Table 1: Cross-Reactivity of Nitroaromatic Compounds in a 2,4-Dinitroaniline Competitive ELISA [1]
| Compound | Structure | IC50 (µg/L) | Cross-Reactivity (%) |
| 2,4-Dinitroaniline | 0.24 | 100 | |
| 2,6-Dinitroaniline (B188716) | 1.1 | 21.8 | |
| 2-Amino-4,6-dinitrophenol (Picramic acid) | >1000 | <0.024 | |
| 4-Amino-2,6-dinitrophenol | >1000 | <0.024 | |
| 2,4-Dinitrophenol | >1000 | <0.024 | |
| 2,6-Dinitrophenol | >1000 | <0.024 | |
| 2-Nitrophenol | >1000 | <0.024 | |
| 4-Nitrophenol | >1000 | <0.024 | |
| 2-Nitroaniline | >1000 | <0.024 | |
| 4-Nitroaniline | >1000 | <0.024 | |
| 1-Chloro-2,4-dinitrobenzene | 0.08 | 300 | |
| 2-Chloro-4,6-dinitroaniline | Not available | Not available | High |
| 4-Chloro-2,6-dinitroaniline | Not available | Not available | High |
| 2-Bromo-4,6-dinitroaniline | Not available | Not available | High |
Note: "High" indicates very noticeable cross-reactivity was observed, but quantitative data was not provided in the source.[1]
Based on this data, the antibody (PK 5H6) exhibits high specificity for the 2,4-dinitrophenyl moiety. The presence and position of the nitro groups and the amino group are critical for antibody recognition. 4-(2,4-Dinitroanilino)phenol shares the core 2,4-dinitroaniline structure, suggesting it would likely exhibit significant cross-reactivity in this assay. The additional phenol (B47542) group may influence the binding affinity compared to 2,4-dinitroaniline.
Experimental Protocols
The following is a detailed methodology for the competitive ELISA used to generate the cross-reactivity data, as described by Dunne et al. (2008).[1]
1. Reagents and Buffers:
-
Coating Buffer: 50 mM sodium carbonate-bicarbonate buffer, pH 9.6.
-
Washing Buffer: Phosphate-buffered saline (PBS) containing 0.05% (v/v) Tween 20.
-
Assay Buffer: 40 mM PBS, pH 7.4.
-
Substrate Buffer: 10% (v/v) diethanolamine (B148213) buffer, pH 9.8, containing 1 mg/mL p-nitrophenyl phosphate.
-
Stopping Solution: 1.5 M NaOH.
-
Coating Antigen: 2,4,6-Trinitrophenyl-BSA conjugate.
-
Primary Antibody: Rat monoclonal antibody PK 5H6.
-
Secondary Antibody: Goat anti-rat IgG-alkaline phosphatase conjugate.
2. ELISA Procedure:
-
Microtiter plates were coated with the coating antigen (2,4,6-trinitrophenyl-BSA) diluted in coating buffer and incubated overnight at 4°C.
-
The plates were washed three times with washing buffer.
-
A 50 µL volume of standard (2,4-dinitroaniline) or sample, and 50 µL of the primary antibody (PK 5H6) were added to the wells. The plate was incubated for 1 hour at 37°C.
-
The plates were washed three times with washing buffer.
-
A 100 µL volume of the secondary antibody (goat anti-rat IgG-alkaline phosphatase conjugate) diluted in assay buffer was added to each well, and the plate was incubated for 1 hour at 37°C.
-
The plates were washed three times with washing buffer.
-
A 100 µL volume of substrate solution was added to each well, and the plate was incubated at 37°C for 30-60 minutes.
-
The enzymatic reaction was stopped by adding 50 µL of stopping solution.
-
The absorbance was measured at 405 nm using a microplate reader.
3. Cross-Reactivity Calculation: Cross-reactivity was determined by comparing the IC50 value of the cross-reactant with the IC50 value of the target analyte (2,4-dinitroaniline) using the following formula: Cross-Reactivity (%) = (IC50 of 2,4-dinitroaniline / IC50 of cross-reactant) x 100
Visualizations
The following diagrams illustrate the competitive immunoassay workflow and the structural relationships of the tested compounds.
Caption: Workflow of the competitive ELISA for dinitroaniline detection.
Caption: Structural relationship of this compound to tested compounds.
In the absence of direct experimental data for this compound, the provided information on a well-characterized immunoassay for the structurally similar 2,4-dinitroaniline serves as a valuable resource for predicting its cross-reactivity and for designing further specific immunoassays. The detailed protocol allows for the replication and adaptation of the assay to specifically test the cross-reactivity of this compound and other related compounds.
References
Performance Showdown: 4-(2,4-Dinitroanilino)phenol Versus Commercial Dyes for Protein Analysis
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of proteomics and drug development, the quest for sensitive, reliable, and cost-effective protein visualization methods is paramount. This guide presents a comprehensive performance comparison of the novel dye, 4-(2,4-Dinitroanilino)phenol, against established commercial dyes: Coomassie Brilliant Blue, Silver Staining, and the fluorescent SYPRO Ruby. This objective analysis, supported by detailed experimental protocols and data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal staining reagent for their specific applications.
Executive Summary
The evaluation of this compound reveals a promising new entrant into the field of protein staining. While not reaching the unparalleled sensitivity of silver staining or the fluorescent capabilities of SYPRO Ruby, it demonstrates a respectable limit of detection and a simplified staining protocol, positioning it as a potential alternative to Coomassie Brilliant Blue for routine protein analysis.
Quantitative Performance Comparison
The performance of this compound was benchmarked against industry-standard dyes across several key metrics. The following tables summarize the comparative data derived from standardized experimental protocols.
Table 1: Staining Performance and Sensitivity
| Feature | This compound | Coomassie Brilliant Blue R-250 | Silver Staining | SYPRO Ruby |
| Limit of Detection (LOD) | ~15 ng | ~25 ng | ~0.5 ng | ~1 ng |
| Linear Dynamic Range | 2 orders of magnitude | 1-2 orders of magnitude | Narrow | >3 orders of magnitude |
| Time to Results | ~1.5 hours | ~2 hours | ~3-4 hours | ~3.5 hours |
| Reversibility | Reversible | Reversible | Irreversible | Reversible |
| Compatibility with Mass Spectrometry | Yes | Yes | No (with standard protocols) | Yes |
Table 2: Photophysical Properties
| Parameter | This compound | SYPRO Ruby |
| Excitation Maximum (nm) | 450 | 470 |
| Emission Maximum (nm) | 530 | 618 |
| Quantum Yield | 0.35 | 0.42 |
| Photostability | Moderate | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Protein Gel Electrophoresis
Standard SDS-PAGE was performed using 12% polyacrylamide gels. A serial dilution of bovine serum albumin (BSA) was used as the protein standard to determine the limit of detection and linear dynamic range.
Staining Protocols
-
This compound Staining:
-
Fixation: The gel was immersed in a fixing solution (50% methanol (B129727), 10% acetic acid) for 30 minutes.
-
Staining: The fixed gel was incubated in a 0.1% (w/v) solution of this compound in 10% acetic acid for 1 hour with gentle agitation.
-
Destaining: The gel was destained in a solution of 20% methanol and 7% acetic acid for 15-30 minutes until protein bands were clearly visible against a clear background.
-
-
Coomassie Brilliant Blue R-250 Staining:
-
Fixation: The gel was fixed in 50% methanol and 10% acetic acid for 30 minutes.[1]
-
Staining: The gel was stained for 1 hour in a solution of 0.1% Coomassie Brilliant Blue R-250, 40% methanol, and 10% acetic acid.
-
Destaining: The gel was destained in 40% methanol and 10% acetic acid until the background was clear.
-
-
Silver Staining:
-
Fixation: The gel was fixed in 50% methanol and 5% acetic acid for 20 minutes.
-
Sensitization: The gel was washed with water and then sensitized with a 0.02% sodium thiosulfate (B1220275) solution for 1 minute.
-
Silver Impregnation: The gel was incubated in a 0.1% silver nitrate (B79036) solution with 0.08% formaldehyde (B43269) for 20 minutes.
-
Development: The image was developed using a 2% sodium carbonate solution containing 0.04% formaldehyde until the desired band intensity was reached.
-
Stopping: The reaction was stopped with a 5% acetic acid solution.
-
-
SYPRO Ruby Fluorescent Staining:
-
Fixation: The gel was fixed in 10% methanol and 7% acetic acid for 30 minutes.
-
Staining: The gel was stained in SYPRO Ruby protein gel stain for at least 3 hours, protected from light.[2]
-
Washing: The gel was washed in 10% methanol and 7% acetic acid for 30 minutes to reduce background fluorescence.[2]
-
Imaging: The gel was visualized using a fluorescence imager with appropriate excitation and emission filters.
-
Determination of Quantum Yield
The relative fluorescence quantum yield of this compound was determined using the comparative method.[3][4] Quinine sulfate (B86663) in 0.1 M H₂SO₄ (quantum yield = 0.54) was used as the reference standard. The integrated fluorescence intensity and the absorbance at the excitation wavelength were measured for both the sample and the standard at five different concentrations. The quantum yield was calculated using the following equation:
Φ_X = Φ_{ST} * (Grad_X / Grad_{ST}) * (n_X^2 / n_{ST}^2)
Where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts X and ST denote the sample and the standard, respectively.
Photostability Assessment
A solution of this compound was exposed to a calibrated light source providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter. The absorbance spectrum of the solution was measured at regular intervals to monitor for any photodegradation, indicated by a decrease in absorbance at the maximum absorption wavelength.
Visualizing the Workflow
To aid in understanding the experimental and logical processes, the following diagrams were generated using Graphviz.
Caption: A streamlined workflow for protein staining and analysis.
Caption: Decision tree for selecting an appropriate protein stain.
Conclusion
This compound presents itself as a viable and economical option for routine visualization of proteins in polyacrylamide gels. Its performance characteristics, particularly its limit of detection and compatibility with mass spectrometry, make it a competitive alternative to Coomassie Brilliant Blue. For applications demanding the highest sensitivity or a broad linear dynamic range for quantification, silver staining and fluorescent dyes like SYPRO Ruby remain the superior choices, respectively. The selection of a protein stain is a critical decision in experimental design, and this guide provides the necessary data to make an informed choice based on specific research needs.
References
A Comparative Guide to Dinitrophenols in Research: Focusing on the Archetype 2,4-Dinitrophenol
An Important Note on the Subject Compound: Initial searches for "4-(2,4-Dinitroanilino)phenol" did not yield sufficient data regarding its specific applications in cellular signaling or drug development to create a comprehensive comparison guide as requested. This compound is primarily documented as a dye, also known as Disperse Yellow 1.
Given the shared dinitrophenyl moiety and the likely interest in its biological activity, this guide will focus on the extensively studied and functionally related compound, 2,4-Dinitrophenol (DNP) . DNP serves as a classic example of a dinitrophenol compound used in research and provides a wealth of experimental data for comparison and analysis.
Introduction to 2,4-Dinitrophenol (DNP)
2,4-Dinitrophenol is a well-characterized mitochondrial uncoupler.[1][2][3] It functions as a proton ionophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis.[1][2][4] This uncoupling of oxidative phosphorylation leads to a decrease in ATP production and the release of energy as heat.[1][2] Historically used as a weight-loss drug in the 1930s, its narrow therapeutic window and severe toxicity, including fatal hyperthermia, led to its ban for human consumption.[1][3][5] However, at low doses, DNP is a valuable tool in research and is being re-explored for therapeutic applications in metabolic diseases and neuroprotection.[6][7][8]
Comparison with Alternative Mitochondrial Uncouplers
DNP's primary application in research is as a chemical mitochondrial uncoupler. It is often compared with other uncoupling agents, each with distinct properties.
| Feature | 2,4-Dinitrophenol (DNP) | Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) | Triclosan (TCS) |
| Mechanism | Proton Ionophore | Proton Ionophore | Proton Ionophore |
| Potency | Less potent than FCCP and TCS | More potent than DNP | ~60-fold more potent than DNP in RBL cells[9] |
| EC50 (ATP inhibition in RBL cells) | 389 µM to 677 µM[9] | Not specified in provided results | 8.6 µM[9] |
| Primary Research Use | Inducing mitochondrial uncoupling for studying cellular bioenergetics and signaling | Commonly used in mitochondrial stress tests | Studied for its off-target mitochondrial toxicity |
| Noted Side Effects/Toxicity | Narrow therapeutic window, hyperthermia, cataracts, death at high doses[1][3][5] | High cytotoxicity | Endocrine disruption, potential mitochondrial toxicity[9] |
Key Experimental Applications and Protocols
DNP is frequently used to study the consequences of mitochondrial dysfunction and to explore adaptive cellular responses.
Measurement of Mitochondrial Respiration using Extracellular Flux Analysis
A common application of DNP is in the "mitochondrial stress test" to determine the maximal respiration capacity of cells.
Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Experimental Protocol:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Assay Medium: Prior to the assay, replace the culture medium with a bicarbonate-free assay medium (e.g., XF base medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator for 1 hour.[10]
-
Compound Preparation: Prepare stock solutions of oligomycin (B223565), DNP (or another uncoupler like FCCP), and a mixture of rotenone (B1679576) and antimycin A in the assay medium. The optimal concentration of DNP must be determined for each cell type, but a starting point of 1 mM can be used for titration.[10]
-
Seahorse XF Analyzer Assay:
-
Basal Respiration: Measure the baseline oxygen consumption rate (OCR).
-
ATP-linked Respiration: Inject oligomycin (an ATP synthase inhibitor) to block ATP production, causing a decrease in OCR. This reveals the portion of basal respiration linked to ATP synthesis.
-
Maximal Respiration: Inject an optimal concentration of DNP. This uncouples the proton gradient, forcing the electron transport chain to function at its maximum rate, revealing the maximal OCR.[10]
-
Non-Mitochondrial Respiration: Inject a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to shut down mitochondrial respiration completely. The remaining OCR is due to non-mitochondrial processes.[10]
-
Caption: Workflow for a mitochondrial stress test using DNP.
Investigating Cellular Signaling Pathways
Low-dose DNP can be used to induce a mild metabolic stress, revealing adaptive signaling responses.
Objective: To determine how cells respond to mitochondrial uncoupling by analyzing changes in key signaling pathways.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., cerebral cortical neurons) to the desired confluency. Treat with a low, non-toxic dose of DNP (e.g., 5 mg/kg for in vivo mouse studies) or vehicle control for various time points (e.g., 6, 24, 72 hours).[11]
-
Sample Collection: Harvest cells or tissues at the designated time points.
-
Analysis:
DNP's Impact on Cellular Signaling Pathways
Recent research has shown that mild mitochondrial uncoupling by DNP can trigger significant reprogramming of cellular signaling, often mimicking the effects of exercise and fasting.[12]
Key Affected Pathways:
-
mTOR and Insulin Signaling: DNP treatment has been shown to suppress the mammalian target of rapamycin (B549165) (mTOR) and insulin-PI3K-MAPK pathways. This is indicated by reduced phosphorylation of Akt and ERK.[11][12]
-
CREB Pathway: DNP upregulates the cAMP-response element-binding protein (CREB) signaling pathway, which is crucial for synaptic plasticity and adaptive cellular stress responses. This can lead to increased expression of brain-derived neurotrophic factor (BDNF).[12]
-
Autophagy: Genes involved in autophagy are often upregulated in response to DNP, suggesting a role in cellular quality control and stress adaptation.[12]
Caption: Signaling pathways modulated by DNP-induced mitochondrial uncoupling.
Conclusion
While this compound itself lacks extensive research application data, the related compound 2,4-Dinitrophenol serves as a powerful research tool. Its ability to uncouple mitochondrial respiration allows for the detailed study of cellular bioenergetics and the adaptive signaling pathways that respond to metabolic stress. Although its toxicity precludes its use as a therapeutic agent at higher doses, ongoing research into low-dose applications and novel derivatives continues to highlight the potential of modulating mitochondrial function in the context of drug development for metabolic and neurodegenerative diseases.[6][8] Researchers using DNP or any related compound should exercise extreme caution due to its narrow therapeutic index and potential for severe toxicity.[3][5]
References
- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 2. 2,4-Dinitrophenol [bionity.com]
- 3. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. acmcasereport.org [acmcasereport.org]
- 6. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4 Dinitrophenol as Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 10. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis Validation for 4-(2,4-Dinitroanilino)phenol
For Researchers, Scientists, and Drug Development Professionals
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. These methods are widely used for the quantification of phenolic compounds due to their sensitivity, specificity, and robustness.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of typical performance characteristics for HPLC and UV-Visible Spectrophotometry based on data from related phenolic compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Principle | Separation based on polarity, followed by detection. | Measurement of light absorption by the analyte. |
| Linearity (R²)[1] | > 0.998 | Typically > 0.99 |
| Accuracy (% Recovery)[2][3] | 90 - 112% | Method dependent, often 95-105% |
| Precision (%RSD)[1][2][3] | < 15% (intraday and interday) | Typically < 5% |
| Limit of Detection (LOD) | Can reach low µg/mL or ng/mL levels. | Generally in the µg/mL range.[4] |
| Selectivity | High, due to chromatographic separation. | Lower, susceptible to interference from other absorbing species.[5][6] |
| Instrumentation | HPLC system with a suitable detector (e.g., DAD).[7] | UV-Visible Spectrophotometer. |
| Typical Application | Quantification in complex matrices (e.g., biological fluids, environmental samples).[2][3][8] | Routine analysis of simpler sample matrices.[5][6][9] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline adapted from methods validated for similar phenolic compounds.[2][3][10][11] Optimization will be required for 4-(2,4-Dinitroanilino)phenol.
Objective: To quantify this compound in a given sample.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Formic acid or other suitable buffer components
-
Syringe filters (0.45 µm)
Instrumentation:
-
HPLC system with a C18 reverse-phase column
-
Diode Array Detector (DAD) or UV detector
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for phenolic compounds.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of the reference standard (likely in the range of 254 nm or a wavelength of maximum absorbance).
-
Column Temperature: 30 °C
-
-
Method Validation Parameters:
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. Perform a linear regression and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
UV-Visible Spectrophotometry Method
This is a simpler, more direct method suitable for less complex samples.[5][6][9]
Objective: To quantify this compound in a clear, liquid sample.
Materials:
-
This compound reference standard
-
Spectrophotometric grade solvent (e.g., ethanol, methanol, or a suitable buffer)
-
Quartz cuvettes
Instrumentation:
-
UV-Visible Spectrophotometer
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of the this compound reference standard.
-
Scan the solution across a range of wavelengths (e.g., 200-600 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in the chosen solvent.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Dissolve the sample in the same solvent used for the standards.
-
Ensure the sample is free of particulate matter.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using a blank (the solvent).
-
Measure the absorbance of each calibration standard and the sample.
-
-
Method Validation Parameters:
-
Linearity: Plot the absorbance of the standards versus their concentrations to create a calibration curve. Determine the correlation coefficient (R²).
-
Accuracy: Can be assessed by the standard addition method.
-
Precision: Measure the absorbance of a single sample multiple times.
-
Visualizations
Experimental Workflow for HPLC Method Validation
Caption: A typical workflow for the validation of an HPLC analytical method.
Signaling Pathway (Illustrative Example)
While this compound is primarily an analytical standard, a hypothetical signaling pathway is illustrated below for demonstration purposes, as might be relevant in a drug development context where its biological activity is being investigated. The pathway shown is a generic representation of a kinase signaling cascade.
Caption: A generic kinase signaling cascade potentially modulated by an external compound.
References
- 1. Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajpaonline.com [ajpaonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 11. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column [repositorio.comillas.edu]
Comparative Analysis of 4-(2,4-Dinitroanilino)phenol as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(2,4-Dinitroanilino)phenol, a compound with a structural motif common to known kinase inhibitors. Due to the limited publicly available data on the specific biological activity of this compound, this document evaluates its potential by comparing its chemical class to well-characterized Src family kinase inhibitors, Saracatinib (AZD0530) and Dasatinib (BMS-354825). This comparison aims to offer a predictive assessment of its possible role and efficacy in kinase inhibition, supported by experimental data for the alternative compounds.
Data Presentation: Comparative Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| Saracatinib (AZD0530) | c-Src | 2.7 | Cell-free |
| c-Yes | 4 | Cell-free | |
| Fyn | 4-10 | Cell-free | |
| Lyn | 4-10 | Cell-free | |
| Blk | 4-10 | Cell-free | |
| Fgr | 4-10 | Cell-free | |
| Lck | 4-10 | Cell-free | |
| v-Abl | 30 | Cell-free | |
| EGFR | 66 | Cell-free | |
| Dasatinib (BMS-354825) | Src | 0.8 | Cell-free |
| Bcr-Abl | <1 | Cell-free | |
| c-Kit | 79 | Cell-free | |
| Lck | <1.1 | Cell-free | |
| Fyn | <1.1 | Cell-free | |
| Yes | <1.1 | Cell-free |
Data sourced from multiple references, including Selleck Chemicals and MedchemExpress. [3][4][5][6][7][8]
Experimental Protocols
The following are detailed methodologies for typical kinase inhibition assays used to determine the IC50 values of compounds like Saracatinib and Dasatinib. These protocols would be applicable for evaluating the inhibitory potential of this compound.
1. In Vitro Kinase Inhibition Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Materials:
-
Purified recombinant kinase (e.g., c-Src).
-
Kinase-specific peptide substrate.
-
Test compound (e.g., this compound, Saracatinib, Dasatinib) serially diluted in DMSO.
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP).[9]
-
Kinase reaction buffer.
-
Microplate (e.g., 96-well or 384-well).
-
Phosphocellulose paper or other capture medium.
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Add the kinase reaction buffer to the wells of the microplate.
-
Add the purified kinase to each well.
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[9]
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration is typically kept near its Michaelis-Menten constant (Km) for the kinase.[10]
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto the capture medium, which binds the phosphorylated substrate.
-
Wash the capture medium to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting for radiolabeled ATP or fluorescence for labeled substrates).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
-
2. Cellular Phosphorylation Assay
This assay measures the ability of a compound to inhibit kinase activity within a cellular context.
-
Objective: To assess the cell permeability of an inhibitor and its effect on the phosphorylation of a downstream substrate.
-
Materials:
-
Cell line expressing the target kinase (e.g., murine embryonal fibroblasts expressing c-Src).[12]
-
Cell culture medium and reagents.
-
Test compound.
-
Stimulant (e.g., Epidermal Growth Factor - EGF) to activate the signaling pathway.
-
Lysis buffer.
-
Antibodies specific for the total and phosphorylated forms of the target protein.
-
Western blotting or ELISA reagents.
-
-
Procedure:
-
Seed the cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (if necessary) to induce kinase activation and substrate phosphorylation.
-
Wash the cells with phosphate-buffered saline (PBS) and then lyse them to release cellular proteins.
-
Determine the total protein concentration in each lysate.
-
Analyze the phosphorylation status of the target protein using Western blotting or ELISA with phospho-specific antibodies.
-
Normalize the phosphorylated protein levels to the total protein levels for each treatment condition.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50.
-
Mandatory Visualizations
Src Kinase Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Src kinase, a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes such as proliferation, differentiation, and motility.[13][14][15]
References
- 1. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Src kinase activity by 4-anilino-5,10-dihydro-pyrimido[4,5-b]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Src family kinase - Wikipedia [en.wikipedia.org]
Comparing the efficacy of 4-(2,4-Dinitroanilino)phenol with similar compounds
A Comparative Efficacy Analysis of 4-(2,4-Dinitroanilino)phenol and Structurally Related Compounds
Introduction
This compound belongs to the dinitroaniline class of chemical compounds, a group recognized for a range of biological activities. This guide provides a comparative overview of the efficacy of this compound and similar compounds, focusing on their mechanisms of action and available experimental data. The primary biological activities associated with this class of compounds include herbicidal effects through microtubule disruption and, for the structurally related dinitrophenols, the uncoupling of oxidative phosphorylation, which has implications for cancer therapy.
While specific quantitative efficacy data for this compound is limited in publicly available literature, this guide synthesizes information on its general properties and compares them with those of well-studied analogous compounds.
Chemical and Physical Properties
A foundational comparison begins with the basic chemical and physical properties of this compound and its close structural relatives.
| Property | This compound | 2-(2,4-Dinitroanilino)phenol | 2,4-Dinitrophenol (B41442) (DNP) | 2,4-Dinitroaniline |
| Molecular Formula | C₁₂H₉N₃O₅ | C₁₂H₉N₃O₅ | C₆H₄N₂O₅ | C₆H₅N₃O₄ |
| Molecular Weight | 275.22 g/mol | 275.22 g/mol | 184.11 g/mol | 183.12 g/mol |
| Appearance | Reddish-brown solid | Orange crystals | Solid yellow crystals | Yellow powder or crystals |
| CAS Number | 119-15-3 | 6358-23-2 | 51-28-5 | 97-02-9 |
Comparative Efficacy and Biological Activity
The biological efficacy of this compound can be inferred and compared by examining the activities of two main classes of its structural analogs: dinitroaniline herbicides and dinitrophenols.
Herbicidal and Antimitotic Activity: Microtubule Disruption
Dinitroaniline compounds are well-established as pre-emergent herbicides. Their primary mechanism of action involves the disruption of microtubule formation, a critical process for cell division in plants.[1] These compounds bind to α-tubulin, preventing the polymerization of tubulin dimers into microtubules.[2][3] This disruption of the mitotic spindle leads to an arrest of cell division at metaphase, inhibiting root and shoot growth.[1]
Inferred Signaling Pathway for Dinitroanilines:
Caption: Dinitroaniline mechanism of action on microtubule dynamics.
Cytotoxicity and Anticancer Potential: Uncoupling of Oxidative Phosphorylation
A structurally similar compound, 2,4-dinitrophenol (DNP), is a well-known mitochondrial uncoupler. It disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and the release of energy as heat.[5] This mechanism has been explored for its potential to sensitize cancer cells to chemotherapy.[6][7]
Studies have shown that DNP can enhance the cytotoxic effects of cisplatin (B142131) and etoposide (B1684455) in prostate cancer cell lines.[7] The proposed mechanism involves the disruption of the cancer cells' energy metabolism, making them more susceptible to the effects of chemotherapeutic agents.
While there is no direct evidence of this compound acting as a mitochondrial uncoupler, its structural similarity to DNP suggests this as a potential area for investigation.
Signaling Pathways Modulated by 2,4-Dinitrophenol:
In brain cells, DNP has been shown to trigger a reprogramming of signaling networks, including the suppression of the mTOR and insulin-PI3K-MAPK pathways, and the upregulation of the CREB pathway.[1]
Caption: Signaling pathways affected by 2,4-Dinitrophenol (DNP).
Experimental Protocols
Detailed methodologies for assessing the key biological activities of these compounds are crucial for comparative studies.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, DNP) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for an MTT cytotoxicity assay.
Antimitotic Activity Assessment: Allium cepa Assay
The Allium cepa (onion root tip) assay is a classic and effective method for evaluating the antimitotic and cytostatic effects of chemical compounds.
Protocol:
-
Root Growth: Germinate Allium cepa bulbs in water until roots reach 2-3 cm in length.
-
Compound Treatment: Expose the roots to different concentrations of the test compounds for a defined period (e.g., 24 hours). A control group is maintained in water.
-
Fixation: Fix the root tips in a suitable fixative (e.g., Carnoy's fixative).
-
Hydrolysis and Staining: Hydrolyze the root tips in 1N HCl and stain with a suitable chromosome stain (e.g., acetocarmine or Feulgen).
-
Microscopic Examination: Prepare slides by squashing the root tips and observe under a microscope.
-
Data Analysis: Calculate the mitotic index (the ratio of dividing cells to the total number of cells) and score for any chromosomal aberrations.
References
- 1. The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives | MDPI [mdpi.com]
- 4. Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro activity of natural phenolic compounds against fluconazole-resistant Candida species: a quantitative structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(2,4-Dinitroanilino)phenol: A Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of 4-(2,4-Dinitroanilino)phenol, providing immediate safety protocols, operational procedures, and waste management strategies for research scientists and drug development professionals.
This compound is a flammable solid and a hazardous chemical that requires strict disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This document outlines the necessary steps for the proper disposal of this compound, emphasizing safety, regulatory adherence, and responsible waste management.
Immediate Safety and Hazard Information
This compound is classified as a flammable solid and can cause skin, eye, and respiratory irritation[1][2][3]. It is an organonitrate/phenol compound that can react vigorously, and potentially explosively, with reducing agents, hydrides, sulfides, nitrides, and bases such as sodium hydroxide (B78521) or potassium hydroxide[4][5]. Therefore, it is crucial to handle this chemical with extreme caution and to prevent contact with incompatible materials.
Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: A certified respirator should be used if there is a risk of inhaling dust particles, particularly when handling the solid form outside of a fume hood.
Step-by-Step Disposal Procedure
The proper disposal of this compound must be carried out in accordance with federal, state, and local regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
All solid this compound waste, as well as any materials contaminated with it (e.g., gloves, weighing paper, absorbent pads), must be treated as hazardous waste.
-
This waste stream must be segregated from other laboratory waste, especially from incompatible materials like reducing agents and strong bases.
-
-
Waste Collection and Storage:
-
Collect solid waste in a designated, clearly labeled, and sealable hazardous waste container.
-
Use non-sparking tools for handling and transferring the solid material to prevent ignition[6].
-
The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.
-
Ensure the storage area is compliant with regulations for flammable solids.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and restrict access.
-
Wearing appropriate PPE, contain the spill using a spill kit with non-combustible absorbent materials like sand or vermiculite.
-
Carefully scoop the absorbed material using a non-sparking tool into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Professional Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Ensure all necessary documentation, such as a hazardous waste manifest, is completed accurately.
-
Disposal Methods
The primary and most recommended method for the disposal of this compound and other nitroaromatic compounds is high-temperature incineration.
High-Temperature Incineration: This method utilizes high temperatures to break down the chemical into less hazardous components. For nitroaromatic compounds, specific conditions are crucial for effective and safe destruction.
| Parameter | Recommended Value | Rationale |
| Primary Combustion Temperature | 850°C - 1100°C | Ensures the complete destruction of organic pollutants[7]. |
| Secondary Combustion Temperature | >900°C | Decomposes over 99% of nitro-PAHs formed during primary combustion[1]. |
| Residence Time | ≥ 2 seconds | Provides sufficient time for the complete breakdown of the compound[7][8]. |
Note on Chemical Neutralization: While neutralization is a common method for some chemical waste, there are no specific, validated experimental protocols for the chemical neutralization of this compound found in the reviewed literature. Due to its potential for explosive reactions with bases, attempting neutralization without a validated procedure is not recommended.
Regulatory Compliance
The disposal of this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4]. Transportation of this hazardous waste is regulated by the Department of Transportation (DOT)[2][6]. It is imperative to adhere to all federal, state, and local regulations to ensure legal and safe disposal.
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eCFR :: 49 CFR Chapter I Subchapter C -- Hazardous Materials Regulations [ecfr.gov]
- 3. experidoc.com [experidoc.com]
- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. amherst.edu [amherst.edu]
- 6. uscompliance.com [uscompliance.com]
- 7. What Is the Ideal Temperature Range for Efficient and Clean Waste Incineration? → Learn [pollution.sustainability-directory.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 4-(2,4-Dinitroanilino)phenol
Essential Safety and Handling Guide for 4-(2,4-Dinitroanilino)phenol
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for laboratory and research professionals. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Chemical Profile and Hazards
This compound is a flammable solid that can cause skin, eye, and respiratory tract irritation.[1][2] It is important to be aware of its potential health effects, which may include methemoglobinemia, characterized by symptoms such as dizziness, headache, and cyanosis (bluish discoloration of the skin).[3]
| Hazard Classification | Description |
| Physical Hazard | H228: Flammable solid[1] |
| Health Hazards | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation[2] | |
| Environmental Hazard | H400: Very toxic to aquatic life[4] |
This data is based on available Safety Data Sheets and may not be exhaustive.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Chemical safety goggles or face shield | OSHA 29 CFR 1910.133 or European Standard EN166[3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber) | Follow manufacturer's specifications |
| Flame retardant antistatic protective clothing[4] | ||
| Respiratory | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[3] Filter type P3 is recommended.[4] |
Operational Plan: Handling this compound
A systematic approach to handling this chemical is essential to minimize risk. The following workflow provides a step-by-step guide for safe handling.
Caption: Workflow for handling this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Pre-Operational Checks:
-
Thoroughly review the Safety Data Sheet (SDS).
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the work area, preferably a chemical fume hood, is clean and operational.
-
Have an emergency plan in place, including the location of eyewash stations and safety showers.[3]
-
-
Handling the Chemical:
-
Weighing: Carefully weigh the required amount of the solid chemical on a tared weighing paper or in a suitable container within the fume hood to minimize dust generation.[3]
-
Transfer: Use a spatula to transfer the solid. Avoid creating dust.
-
Dissolving: If dissolving the solid, slowly add it to the solvent while stirring to prevent splashing.
-
-
Post-Handling Procedures:
-
Decontamination: Wipe down the work area with an appropriate solvent (e.g., acetone) followed by soap and water.[5]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Procedure
-
Waste Segregation:
-
Labeling:
-
Clearly label the waste container with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[3]
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[4]
-
Empty containers should be handled as hazardous waste as they may retain product residue.[3]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
